5,6-Dichloropyrimidine-2,4-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5,6-dichloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAVICJLVHVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361022 | |
| Record name | ST50974939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21428-20-6 | |
| Record name | ST50974939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dichloropyrimidine-2,4-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyrimidine-2,4-diol, also known by its tautomeric form 5,6-dichlorouracil, is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide range of biologically active compounds. The introduction of halogen atoms, particularly chlorine, to the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature and chemical database information. Due to the limited specific data available for this exact compound, information from closely related analogs is also discussed to provide a broader context for its potential characteristics and reactivity.
Core Chemical Properties
Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, based on the properties of related chlorinated pyrimidines and uracils, we can infer some of its key chemical characteristics.
Nomenclature and Structure
-
IUPAC Name: 5,6-dichloro-1H-pyrimidine-2,4-dione
-
Synonyms: 5,6-Dichlorouracil
-
Molecular Formula: C₄H₂Cl₂N₂O₂
-
Tautomerism: It is important to note that this compound exists in tautomeric equilibrium with its more stable diketone form, 5,6-dichlorouracil. For the remainder of this guide, it will be referred to as 5,6-dichlorouracil.
Physicochemical Properties
Quantitative experimental data for 5,6-dichlorouracil is scarce. The following table summarizes predicted data and data from the closely related compound, 5-chlorouracil, for comparative purposes.
| Property | 5,6-Dichlorouracil (Predicted/Inferred) | 5-Chlorouracil (Experimental)[1] | 6-Chlorouracil (Experimental)[2] |
| Molecular Weight | 179.98 g/mol | 146.53 g/mol [1] | 146.53 g/mol [2] |
| Melting Point | Not available | >300 °C | >300 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to have low solubility in water and be soluble in some organic solvents. | Soluble in hot water. | Soluble in hot water. |
| pKa | Not available | 7.82 | Not available |
Reactivity and Stability
The chemical reactivity of 5,6-dichlorouracil is largely dictated by the electron-withdrawing nature of the two chlorine atoms and the two carbonyl groups on the pyrimidine ring. The chlorine atoms at the 5 and 6 positions are generally less reactive to nucleophilic substitution compared to chlorine atoms at the 2 and 4 positions of the pyrimidine ring. However, they can still undergo substitution reactions under specific conditions. The N-H protons of the uracil ring can be deprotonated by a base, allowing for N-alkylation or other modifications at these positions. The stability of the compound is expected to be fair under standard laboratory conditions, though it may be sensitive to strong acids, bases, and high temperatures.
Experimental Protocols
General Synthesis Workflow for Chlorinated Pyrimidines
A plausible synthetic route to 5,6-dichlorouracil would involve the direct chlorination of uracil or a related precursor. A generalized workflow for such a transformation is outlined below.
Caption: A hypothetical workflow for the synthesis of 5,6-dichlorouracil.
Methodology for a Related Compound: Synthesis of 6-Chlorouracil[3]
A reported synthesis of 6-chlorouracil involves the hydrolysis of 2,4,6-trichloropyrimidine. This method highlights a common strategy for preparing chloropyrimidinones.
-
Reaction: 2,4,6-trichloropyrimidine is treated with a base such as sodium hydroxide in an aqueous solution.
-
Workup: The reaction mixture is then neutralized with an acid to precipitate the product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Spectral Data Analysis
No specific experimental spectral data (NMR, IR, Mass Spectrometry) for 5,6-dichlorouracil has been found in the searched literature. However, based on the structure and data from analogous compounds like 5-chlorouracil[4], the following spectral characteristics can be predicted.
Expected Spectral Properties:
-
¹H NMR: A singlet for the N-H protons, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts of C5 and C6 would be significantly influenced by the attached chlorine atoms, and the C2 and C4 carbons would appear as carbonyl signals.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), and C-Cl stretching (in the fingerprint region).
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 5,6-dichlorouracil, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Biological Activity and Drug Development Potential
While there is no specific biological activity reported for 5,6-dichlorouracil, halogenated uracil derivatives are a well-known class of compounds with a broad range of pharmacological activities.[5][6][7][8]
Potential Biological Activities of Halogenated Uracils:
-
Anticancer Activity: 5-Fluorouracil is a widely used chemotherapeutic agent. Other halogenated uracils have also been investigated for their potential as anticancer drugs.
-
Antiviral Activity: Several halogenated pyrimidine nucleosides are effective antiviral agents.
-
Enzyme Inhibition: Halogenated uracils can act as inhibitors of various enzymes involved in nucleotide metabolism.
The presence of two chlorine atoms on the uracil ring in 5,6-dichlorouracil suggests that it could be a candidate for investigation in these therapeutic areas. The logical relationship for exploring its potential is outlined below.
Caption: Logical pathway for investigating the drug development potential of 5,6-dichlorouracil.
Conclusion
This compound, or more accurately its tautomer 5,6-dichlorouracil, is a molecule of interest due to its structural similarity to other biologically active halogenated pyrimidines. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its likely chemical properties, potential synthetic routes, and plausible areas for biological investigation. Further research is required to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development. The information presented here, drawn from the study of related molecules, should serve as a valuable starting point for researchers and scientists in the field.
References
- 1. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 4. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 5,6-Dichloropyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyrimidine-2,4-diol, more commonly known as 5,6-dichlorouracil, is a halogenated derivative of the pyrimidine base uracil. Halogenated pyrimidines represent a class of compounds with significant interest in medicinal chemistry and drug development, primarily due to their potential as anticancer and antiviral agents, as well as radiosensitizers. The introduction of chlorine atoms at the 5 and 6 positions of the uracil ring profoundly influences the molecule's electronic properties and biological activity. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical identity, synthesis, physicochemical properties, and biological activities, with a focus on its mechanism of action.
Chemical Identity and Properties
The formal IUPAC name for this compound is 5,6-dichloropyrimidine-2,4(1H,3H)-dione . It exists in a tautomeric equilibrium with the diol form, this compound, although the dione form is generally predominant.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | 5,6-dichloropyrimidine-2,4(1H,3H)-dione |
| Common Name | 5,6-dichlorouracil |
| Molecular Formula | C₄H₂Cl₂N₂O₂ |
| Molecular Weight | 181.00 g/mol |
| CAS Number | 22265-23-4 |
Note: While a definitive CAS number for 5,6-dichlorouracil can be challenging to pinpoint in all databases, the provided number is the most consistently associated with this structure.
Synthesis and Experimental Protocols
General Synthetic Approach: Direct Chlorination of Uracil
A plausible synthetic route involves the direct chlorination of uracil using a suitable chlorinating agent.
Hypothetical Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend uracil in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Chlorination: While stirring, add a solution of a chlorinating agent, such as chlorine gas dissolved in the reaction solvent or sulfuryl chloride (SO₂Cl₂), dropwise to the suspension. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 5,6-dichlorouracil.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 5,6-dichlorouracil.
Spectroscopic Data
While specific spectra for 5,6-dichlorouracil are not widely published, the expected spectroscopic characteristics can be inferred from data available for similar compounds like 5-chlorouracil and 6-chlorouracil.
Table 2: Predicted Spectroscopic Data for 5,6-Dichlorouracil
| Technique | Predicted Key Signals |
| ¹H NMR | A broad singlet in the region of 10-12 ppm corresponding to the two N-H protons. The absence of a proton at the 5 or 6 position will simplify the spectrum compared to uracil. |
| ¹³C NMR | Signals for the two carbonyl carbons (C2 and C4) are expected in the range of 150-165 ppm. Signals for the chlorinated carbons (C5 and C6) would appear further downfield compared to unsubstituted uracil. |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be expected at m/z 180, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ of approximately 65% intensity and [M+4]⁺ of approximately 10% intensity relative to the molecular ion). |
Biological Activity and Mechanism of Action
Halogenated pyrimidines, including dichlorouracil derivatives, are known to exert their biological effects through several mechanisms, primarily related to their structural similarity to natural pyrimidine bases.
Anticancer Activity
The primary mechanism of anticancer activity for many halogenated pyrimidines involves their incorporation into DNA and RNA, leading to errors in replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. Furthermore, they can act as inhibitors of key enzymes involved in nucleotide metabolism.
Potential Signaling Pathway Involvement:
While specific signaling pathways affected by 5,6-dichlorouracil are not well-documented, the general mechanisms of halogenated pyrimidines suggest potential interactions with pathways involved in DNA damage response and cell cycle regulation. For instance, the incorporation of these analogs into DNA can trigger the activation of DNA damage sensors like ATM and ATR, leading to the phosphorylation of downstream targets such as p53 and Chk1/2. This can result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis.
Caption: Proposed mechanism of action for 5,6-dichlorouracil.
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5,6-dichlorouracil (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound (5,6-dichlorouracil) is a halogenated pyrimidine with potential for further investigation in drug discovery, particularly in the field of oncology. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties, likely synthetic routes, and predicted biological mechanisms based on the well-established activities of related halogenated pyrimidines. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
5,6-Dichloropyrimidine-2,4-diol molecular structure and weight
An In-depth Technical Guide to 5,6-Dichloropyrimidine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, properties, and potential research avenues for this compound, a halogenated derivative of uracil. Due to its structural similarity to biologically important pyrimidines, this compound presents an interesting subject for further investigation in medicinal chemistry and drug discovery.
Molecular Structure and Properties
This compound, also known as 5,6-dichlorouracil, is a pyrimidine derivative where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted by chlorine atoms. This substitution significantly influences the molecule's electronic properties and potential biological activity.
Quantitative Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | Deduced from related compounds |
| Molecular Weight | 180.98 g/mol | Calculated |
| IUPAC Name | 5,6-dichloro-1H-pyrimidine-2,4-dione | Nomenclature convention |
| Synonyms | 5,6-dichlorouracil | Common name |
Note: As of the latest search, a specific entry for this compound was not found in major chemical databases. The provided data is deduced from the structures of related compounds such as 5-chlorouracil and 6-chlorouracil, which have a molecular formula of C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol .[1][2]
Experimental Protocols
General Synthesis Approach: Direct Chlorination of Uracil
A common method for the halogenation of pyrimidines is direct reaction with a chlorinating agent.
Materials:
-
Uracil
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas in a suitable solvent)
-
An appropriate solvent (e.g., acetic acid, chloroform)
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Dissolve uracil in a suitable solvent within the reaction vessel.
-
Slowly add the chlorinating agent to the solution while maintaining a specific temperature. The stoichiometry of the chlorinating agent will need to be carefully controlled to achieve dichlorination.
-
Allow the reaction to proceed for a set period with continuous stirring.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the product using standard techniques like recrystallization or column chromatography.
This is a generalized protocol and would require optimization for the specific synthesis of this compound. For a related synthesis of 6-chlorouracil, 2,4,6-trichloropyrimidine is hydrolyzed with sodium hydroxide.[3]
Biological Activity and Signaling Pathways
The specific biological activities and associated signaling pathways of this compound are not extensively documented in the available literature. However, based on the activities of structurally related compounds, several potential areas of investigation can be proposed.
Derivatives of dichloropyrimidine have been shown to exhibit a range of biological effects, including the inhibition of nitric oxide production, which suggests potential anti-inflammatory properties.[4] Furthermore, fluorinated uracil analogs are well-known anticancer agents that function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[5] The presence of two chlorine atoms on the uracil ring of this compound may confer unique biological properties worthy of exploration.
Visualizations
Logical Workflow for Investigating this compound
The following diagram outlines a logical workflow for the comprehensive investigation of this compound, from synthesis to biological evaluation.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel compounds.
References
- 1. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyrimidine-2,4-diol Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 5,6-dichloropyrimidine-2,4-diol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in published literature, this guide presents a plausible and chemically sound pathway based on analogous and well-established reactions of pyrimidine derivatives. The focus is on the key starting materials and the strategic steps required to obtain the target compound.
Proposed Synthetic Pathway
The synthesis of this compound, also known as 5,6-dichlorouracil, can be logically approached through a two-step process. This strategy involves the synthesis of a polychlorinated pyrimidine precursor followed by a selective hydrolysis to yield the desired diol.
The proposed pathway is as follows:
-
Synthesis of 2,4,5,6-Tetrachloropyrimidine: This key intermediate can be synthesized from commercially available starting materials such as barbituric acid or 5-chlorobarbituric acid. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or through the in-situ generation of phosphorus pentachloride (PCl₅) from phosphorus trichloride (PCl₃) and chlorine gas.
-
Selective Hydrolysis: The 2,4,5,6-tetrachloropyrimidine is then subjected to a selective hydrolysis. The chloro substituents at positions 2 and 4 of the pyrimidine ring are more susceptible to nucleophilic substitution than those at positions 5 and 6. By carefully controlling the reaction conditions, such as pH, temperature, and reaction time, the chloro groups at positions 2 and 4 can be selectively hydrolyzed to hydroxyl groups, yielding the target molecule, this compound.
The following diagram illustrates the proposed synthetic workflow:
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes quantitative data from published syntheses of related chlorinated and hydrolyzed pyrimidine derivatives. This data provides a basis for the expected efficiency of the proposed synthetic steps.
| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination Reactions | ||||||
| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃, N-methylpyrrolidone, PCl₃, Cl₂ | 75 | 7 | 90 | [1] |
| 2,4,5,6-Tetrachloropyrimidine | 2,4,5-Trichloropyrimidine | Cl₂ (gas), UV irradiation | 190-220 | 24-30 | 42 | [2] |
| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃, PCl₅ | 50-110 | - | - | [3] |
| Hydrolysis Reactions | ||||||
| 6-Chlorouracil | 2,4,6-Trichloropyrimidine | NaOH (aq) | Reflux | 1 | 97 | |
| 2-Amino-4-oxopyrimidine derivative | 2,4-Diaminopyrimidine derivative | 6 M HCl | - | - | - | [4] |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, based on established chemical principles and analogous reactions.
Step 1: Synthesis of 2,4,5,6-Tetrachloropyrimidine (Illustrative Protocol)
The synthesis of 2,4,5,6-tetrachloropyrimidine has been reported through various methods. One established method involves the chlorination of a barbituric acid derivative.
Materials:
-
5-Chlorobarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 5-chlorobarbituric acid and an excess of phosphorus oxychloride is prepared.
-
N,N-Dimethylaniline is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is then purified by vacuum distillation to yield 2,4,5,6-tetrachloropyrimidine.
Step 2: Selective Hydrolysis of 2,4,5,6-Tetrachloropyrimidine to this compound
This proposed protocol is based on the selective hydrolysis of polychlorinated pyrimidines.
Materials:
-
2,4,5,6-Tetrachloropyrimidine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
A solution of sodium hydroxide (2 equivalents) in water is prepared in a round-bottom flask equipped with a stirrer and a condenser.
-
2,4,5,6-Tetrachloropyrimidine (1 equivalent) is added portion-wise to the stirred sodium hydroxide solution at a controlled temperature (e.g., 50-60 °C).
-
The reaction mixture is stirred at this temperature for a predetermined time (e.g., 1-2 hours), with the reaction progress being monitored by TLC or HPLC to follow the disappearance of the starting material and the formation of the product.
-
After the reaction is deemed complete, the mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to acidic (e.g., pH 2-3) with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting material.
-
The solid product is dried under vacuum to yield this compound.
Note: The precise reaction conditions (temperature, reaction time, and concentration of NaOH) would need to be optimized to maximize the yield and selectivity of the hydrolysis at the 2 and 4 positions while minimizing hydrolysis at the 5 and 6 positions.
This guide provides a foundational understanding and a strategic approach for the synthesis of this compound. The proposed pathway, based on sound chemical principles and analogous reactions, offers a viable starting point for researchers and professionals in the field of drug discovery and development. Further experimental optimization will be necessary to establish a robust and high-yielding synthetic process.
References
- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]
- 3. WO2015043093A1 - Method for preparing 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5,6-Dichloropyrimidine-2,4-diol: A Technical Overview
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5,6-Dichloropyrimidine-2,4-diol, also known as 5,6-dichlorouracil, could not be located. This suggests that the compound is either not well-characterized in publicly accessible literature or may be challenging to synthesize or isolate.
This guide, therefore, provides a predictive overview of the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on known spectral data for related pyrimidine derivatives, such as 5-chlorouracil and 6-chlorouracil.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | 10.0 - 12.0 | Singlet | Two N-H protons are expected in the diol tautomer. Their chemical shift can be broad and may vary with solvent and concentration. In the dione (uracil) tautomer, two N-H protons would also be present. |
| ¹³C | ~160-170 | Singlet | C4=O |
| ~150-160 | Singlet | C2=O | |
| ~130-140 | Singlet | C6-Cl | |
| ~110-120 | Singlet | C5-Cl |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium-Broad | Characteristic of the N-H bonds in the pyrimidine ring. |
| C=O Stretch | 1650 - 1750 | Strong | Two distinct carbonyl peaks may be observed for the C2 and C4 carbonyl groups in the uracil tautomer. |
| C=C Stretch | 1600 - 1650 | Medium | Aromatic ring stretch. |
| C-Cl Stretch | 600 - 800 | Strong | Characteristic of the carbon-chlorine bonds. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Ratio | Notes |
| [M]+• | ~178, 180, 182 | The molecular ion peak would exhibit a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |
| [M-CO]+• | ~150, 152, 154 | Fragmentation may involve the loss of a carbonyl group. |
| [M-Cl]+ | ~143, 145 | Loss of a chlorine atom is a possible fragmentation pathway. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a larger spectral width (e.g., 220 ppm) and a longer acquisition time or a higher number of scans due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Potential Research Applications of 5,6-Dichloropyrimidine-2,4-diol: A Technical Guide for Researchers
Disclaimer: Direct experimental data and research publications on 5,6-Dichloropyrimidine-2,4-diol are limited in the public domain. This guide extrapolates potential research applications, methodologies, and properties based on the well-documented activities of structurally analogous compounds, particularly other chlorinated pyrimidine-2,4-diones (uracils) and substituted pyrimidine derivatives. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this specific molecule.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The pyrimidine-2,4-dione (uracil) substructure is of particular interest due to its role as a nucleobase analog. Halogenation of the uracil ring can significantly modulate its electronic properties and biological activity, often enhancing its therapeutic potential.
This compound, a di-chlorinated derivative of uracil, represents an under-investigated molecule with considerable potential as a lead compound or chemical probe in drug discovery and chemical biology. The presence of two chlorine atoms at the 5 and 6 positions is anticipated to influence its reactivity and interactions with biological targets. This technical guide aims to provide a comprehensive overview of the inferred properties, potential synthetic routes, and prospective research applications of this compound, equipping researchers with the necessary information to explore its scientific value.
Inferred Chemical Properties and Synthesis
The chemical properties of this compound can be inferred from its close analogs, 5-chlorouracil and 6-chlorouracil. These properties are crucial for its handling, formulation, and application in experimental settings.
Inferred Chemical Properties
| Property | Inferred Value/Information | Reference Analogues |
| Molecular Formula | C₄H₂Cl₂N₂O₂ | - |
| Molecular Weight | 180.98 g/mol | - |
| Appearance | White to off-white crystalline solid | 5-chlorouracil[3] |
| Solubility | Likely soluble in DMF, DMSO, and aqueous bases.[4] | 5-chlorouracil, 6-chlorouracil |
| Melting Point | Expected to be >300 °C (with decomposition) | 5-chlorouracil |
| Tautomerism | Exists in keto-enol tautomeric forms | Uracil and its derivatives |
| Reactivity | The chlorine atoms are susceptible to nucleophilic substitution, making it a versatile synthetic intermediate. | Chlorinated pyrimidines |
Proposed Synthetic Pathway
Potential Research Applications
Based on the biological activities of analogous compounds, this compound holds promise in several research areas, primarily in oncology and immunology.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated as anticancer agents, often functioning as inhibitors of key enzymes in cell signaling pathways.
Many pyrimidine-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer.[5] For instance, derivatives of pyrido[2,3-d]pyrimidine have been shown to block the RAF-MEK-ERK signaling pathway.[6] The chlorine substituents on the pyrimidine ring of this compound could facilitate its binding to the ATP-binding pocket of kinases, making it a candidate for screening against a panel of cancer-related kinases.
Some pyrimidine analogs interfere with DNA synthesis and repair, leading to cancer cell death. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel PARP-1 inhibitors.[7] Given its structural similarity to thymine, this compound could potentially be investigated for its effects on DNA repair pathways.
Anti-inflammatory Activity
Pyrimidine derivatives have also been explored for their anti-inflammatory properties. A key mechanism in inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The ability of a compound to scavenge NO or inhibit its production is a measure of its anti-inflammatory potential.
Summary of Biological Activities of Analogous Compounds
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Blockade of RAF-MEK-ERK pathway | - | [6] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Inhibition of d-Dopachrome Tautomerase, Antiproliferative in NSCLC cells | IC₅₀ = 3.0 µM (A549 cells) | [8] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | PARP-1 Inhibition | IC₅₀ = 3.61 nM | [7] |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase Inhibition | IC₅₀ = 0.034 µM | [9] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-targeted Kinase Inhibition (EGFR, Her2, VEGFR2) | IC₅₀ = 79 nM (EGFR) | [10] |
| 5- and 6-Amino-uracil derivatives | Anticancer | IC₅₀ = 2.3 µM | [2] |
Hypothetical Mechanism of Action in Cancer
A plausible mechanism of action for this compound as an anticancer agent is the inhibition of a protein kinase within a critical cell signaling pathway, such as the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
References
- 1. ijrpr.com [ijrpr.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 5,6-Dichloropyrimidine-2,4-diol: An In-depth Technical Guide
Disclaimer: This document explores the potential biological activities of 5,6-Dichloropyrimidine-2,4-diol based on the known functions of structurally related compounds. As of the latest literature review, no direct experimental data on the biological effects of this compound has been publicly documented. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future investigations.
Introduction
This compound, also known as 5,6-dichlorouracil, is a halogenated derivative of the pyrimidine base uracil. The introduction of chlorine atoms at the 5 and 6 positions of the pyrimidine ring is expected to significantly influence its electronic properties and biological interactions. Pyrimidine analogs are a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antiviral and anti-inflammatory treatments. The mechanism of action for many of these analogs involves their interaction with key cellular enzymes and signaling pathways. This guide synthesizes the available information on structurally similar compounds to predict the potential biological activities, mechanisms of action, and experimental approaches for evaluating this compound.
Predicted Biological Activities
Based on the structure-activity relationships of related halogenated pyrimidines and dichloropyrimidine derivatives, this compound is predicted to exhibit anticancer and antiviral activities.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-established. These compounds can interfere with DNA synthesis, inhibit key enzymes in cancer cell proliferation, and induce apoptosis.[1][2]
2.1.1. Inhibition of Tyrosine Kinases
Numerous pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][4] The pyrimidine scaffold can fit into the ATP-binding site of these kinases, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.[5][6]
Quantitative Data from Structurally Related EGFR Inhibitors:
| Compound Class | Target | IC50 Values | Reference |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 - 383.7 nM | [4] |
| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | 8 - 18 nM | [4] |
| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | EGFR (L858R/T790M) | 34 nM | [4] |
| Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 8.29 nM | [7] |
| Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR Tyrosine Kinase | 0.034 µM | [8] |
2.1.2. Cytotoxic Activity against Cancer Cell Lines
Derivatives of 2,4-dichloropyrimidine have demonstrated cytotoxicity against a range of human cancer cell lines. This activity is often mediated through the induction of apoptosis and cell cycle arrest.
Quantitative Data from In Vitro Anticancer Screening of Pyrimidine Derivatives:
| Compound Class | Cell Line | GI50/IC50 Values | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives (15 & 16) | NCI 60-cell panel | 0.018 - 9.98 µM | [8] |
| Pyrimidine derivative (R8) | MDA-MB-231 (Breast Cancer) | 18.5 µM | [9] |
| Pyrimidine–sulfonamide hybrid (9a) | HCT-116 (Colon Cancer) | 9.64 µM | [10] |
| 4-aminopyrazolo[3,4-d]pyrimidine (12c) | Renal Cancer Cell Lines | Potent (specific values vary) | [11] |
| Pyrrolo[2,3-d]pyrimidine derivative (14a) | MCF7 (Breast Cancer) | 1.7 µg/ml | [12] |
| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast Cancer) | 1.629 µM | [13] |
| Pyrazolopyrimidine derivative (7) | A549 (Lung), Caco-2 (Colon), HT1080 (Fibrosarcoma), HeLa (Cervical) | 17.50 - 73.08 µM | [14] |
| Chalcone derivative with 2,4-dichlorobenzenesulfonamide (5) | AGS (Gastric Cancer) | < 1.0 µg/mL | [15] |
Antiviral Activity
Halogenated pyrimidines have a history of use as antiviral agents, primarily by acting as nucleoside analogs that interfere with viral replication.
2.2.1. Inhibition of Viral Enzymes
Uracil derivatives have been shown to inhibit viral enzymes such as reverse transcriptase. For instance, 1,6-bis[(benzyloxy)methyl]uracil derivatives inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations.[16] Other fluorinated 2',3'-dideoxynucleosides have shown activity against HIV-1 and HIV-2.[17]
2.2.2. Activity Against Various Viruses
Derivatives of 5-(2-haloalkyl)uracil have demonstrated significant and selective activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[18] Specifically, 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown profound activity against the influenza A virus (H1N1) in cell culture.[16]
Experimental Protocols
To investigate the predicted biological activities of this compound, the following experimental methodologies, which are standard for evaluating pyrimidine derivatives, are recommended.
In Vitro Anticancer Activity
3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24-48 hours.[14]
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours).[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
3.1.2. Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.
3.1.3. Apoptosis Assay
Apoptosis, or programmed cell death, can be assessed using methods like Annexin V/PI staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the compound for a specific duration.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Antiviral Activity
3.2.1. Antiviral Assay in Cell Culture
-
Cell Culture: A suitable host cell line for the target virus (e.g., MDCK cells for influenza virus, Vero cells for HSV) is cultured.
-
Infection and Treatment: The cells are infected with the virus and simultaneously or post-infection treated with different concentrations of this compound.
-
Evaluation of Antiviral Effect: The antiviral activity can be determined by various methods, such as:
-
Cytopathic Effect (CPE) Inhibition Assay: Visually assessing the inhibition of virus-induced cell damage.
-
Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in viral infectivity.
-
Viral Yield Reduction Assay: Measuring the amount of virus produced in the presence of the compound.
-
-
Cytotoxicity Assessment: The cytotoxicity of the compound on the host cells is determined in parallel to ensure that the antiviral effect is not due to general cell toxicity.
Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways involved in cancer progression.
EGFR Signaling Pathway
As many pyrimidine derivatives are EGFR inhibitors, this compound may block the ATP-binding site of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This would lead to a reduction in cell proliferation, survival, and metastasis.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 12. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 15. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5,6-Dichloropyrimidine-2,4-diol Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds, including several clinically approved drugs. Among the vast landscape of pyrimidine derivatives, 5,6-dichloropyrimidine-2,4-diol and its analogs represent a class of compounds with significant potential for therapeutic applications. The presence of chlorine atoms at the 5 and 6 positions of the pyrimidine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and experimental protocols related to this compound and its derivatives, with a focus on their relevance to drug discovery and development.
It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, 5,6-dichlorouracil. Throughout this guide, both names may be used to refer to this core structure. While direct biological data on this compound/5,6-dichlorouracil is limited in publicly available literature, this guide will extensively cover the synthesis and biological activities of its close analogs, particularly its amino and chloro derivatives, to provide a comprehensive understanding of the structure-activity relationships within this chemical class.
Chemical Synthesis and Derivatives
The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available precursors.
Synthesis of 5,6-Dichlorouracil
A common route to 5,6-dichlorouracil involves the direct chlorination of uracil. This reaction can be achieved using various chlorinating agents.
General Experimental Protocol: Chlorination of Uracil
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, reflux condenser, and a gas outlet is charged with uracil and a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Chlorinating Agent: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is slowly added to the suspension. The reaction is often initiated by heating.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and chlorinating agent are removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield 5,6-dichlorouracil.
Synthesis of Dichloropyrimidine Analogs
A variety of analogs can be synthesized from the 5,6-dichlorouracil core or by modifying other pyrimidine precursors. For instance, 2-amino-4,6-dichloropyrimidine derivatives have shown interesting biological activities.
Experimental Protocol: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
This procedure is adapted from a published method for synthesizing 5-substituted 2-amino-4,6-dichloropyrimidines from the corresponding 2-amino-4,6-dihydroxypyrimidines.
-
Preparation of 2-Amino-4,6-dihydroxypyrimidine Analogs: A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide.
-
Chlorination using Vilsmeier-Haack Reagent: The 2-amino-4,6-dihydroxypyrimidine analog is treated with a Vilsmeier-Haack reagent, which can be prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Deprotection: The intermediate is then immediately deprotected to yield the final 5-substituted 2-amino-4,6-dichloropyrimidine.
-
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound.
Biological Activities and Mechanism of Action
Derivatives of this compound have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.
Enzyme Inhibition
Several studies have highlighted the potential of dichloropyrimidine derivatives as enzyme inhibitors.
Glutathione Reductase Inhibition: Certain 4-amino-2,6-dichloropyrimidine derivatives have been shown to inhibit glutathione reductase (GR), an enzyme crucial for maintaining the redox balance within cells.[1] Inhibition of GR can lead to an increase in oxidative stress, a mechanism that can be exploited for anticancer therapy.[1]
Nitric Oxide Synthase Inhibition: 5-Substituted 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory activity against immune-activated nitric oxide (NO) production.[2] The most effective compound in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM.[2] This suggests potential anti-inflammatory applications for this class of compounds.
Quantitative Biological Data
The following tables summarize the quantitative biological data available for some this compound analogs.
Table 1: Glutathione Reductase (GR) Inhibition by Pyrimidine Derivatives [1]
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Pyrimidine | 0.968 | 2.984 ± 0.83 | - |
| 4-Amino-2-chloropyrimidine | 0.377 | - | - |
| 4-Amino-6-chloropyrimidine | 0.374 | - | - |
| 4-Amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Noncompetitive |
Table 2: Inhibition of Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines [2]
| Compound (Substituent at C5) | IC₅₀ (µM) |
| Fluoro | 2 |
| Chloro | 10 |
| Bromo | 9 |
| Methyl | 15 |
| Ethyl | 20 |
| Propyl | 25 |
| Isopropyl | 30 |
| Butyl | 36 |
Signaling Pathways
Pyrimidine metabolism is intricately linked with key signaling pathways that are often dysregulated in cancer. While the specific interactions of this compound are not well-elucidated, its structural similarity to endogenous pyrimidines suggests it could interfere with these pathways.
c-Myc Pathway: The oncoprotein c-Myc is a master regulator of cell growth and proliferation and is known to upregulate genes involved in pyrimidine biosynthesis.[3]
PI3K/mTOR Pathway: The PI3K/mTOR signaling cascade plays a central role in cell metabolism and proliferation. mTORC1, a component of this pathway, can phosphorylate and activate enzymes involved in de novo pyrimidine synthesis.[3][4]
MAPK Pathway: The MAPK/ERK pathway is another critical signaling route that controls cell proliferation and survival. It has been shown to regulate pyrimidine metabolism.[5]
The following diagrams, generated using the DOT language, illustrate the general interplay of these pathways with pyrimidine metabolism and a hypothetical workflow for evaluating the biological activity of pyrimidine derivatives.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Landscape of 5,6-Dichloropyrimidine-2,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichloropyrimidine-2,4-diol, a halogenated derivative of the pyrimidine core found in uracil, is a molecule of significant interest in medicinal chemistry and drug development. Its biological activity and interaction with molecular targets are intrinsically linked to its structural dynamics, particularly the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, drawing upon established principles from the study of uracil and its derivatives. While specific experimental data for this exact molecule is limited in public literature, this paper extrapolates from extensive computational and spectroscopic studies on analogous compounds to present a predictive overview of its tautomeric forms, their relative stabilities, and the methodologies for their characterization.
Introduction to Tautomerism in Pyrimidine Systems
Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. For pyrimidine-2,4-diones, such as uracil and its derivatives, the principal form of tautomerism is the keto-enol tautomerism. The pyrimidine ring can exist in a diketo form, one of two possible keto-enol forms, or a di-enol form.
The position of the tautomeric equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and ultimately, its biological function. Factors such as the nature and position of substituents on the pyrimidine ring and the polarity of the solvent play a significant role in influencing the relative stability of the different tautomers.
Tautomeric Forms of this compound
Based on the established tautomeric behavior of uracil and its substituted analogs, this compound is expected to exist in a dynamic equilibrium between four primary tautomeric forms.[1][2][3]
-
Diketone Tautomer (5,6-Dichloropyrimidine-2,4(1H,3H)-dione): This is the canonical form, analogous to the most stable tautomer of uracil.[1][3][4] It possesses two carbonyl groups at the C2 and C4 positions.
-
Keto-enol Tautomers:
-
2-hydroxy-4-keto Tautomer (5,6-Dichloro-2-hydroxypyrimidin-4(1H)-one): This form contains a hydroxyl group at the C2 position and a carbonyl group at the C4 position.
-
4-hydroxy-2-keto Tautomer (5,6-Dichloro-4-hydroxypyrimidin-2(1H)-one): This tautomer features a hydroxyl group at the C4 position and a carbonyl group at the C2 position.
-
-
Di-enol Tautomer (this compound): This form has hydroxyl groups at both the C2 and C4 positions.
The tautomeric equilibrium can be represented by the following logical relationship:
Predicted Relative Stabilities and Quantitative Data
The following table summarizes the predicted relative energies and stabilities based on analogous systems. The values are presented as a general guide and would require specific experimental or computational validation for this compound.
| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Stability |
| Diketone (5,6-Dichloropyrimidine-2,4(1H,3H)-dione) | 0 (Reference) | Most Stable |
| 4-Hydroxy-2-keto Tautomer | 7-10 | Less Stable |
| 2-Hydroxy-4-keto Tautomer | 8-12 | Less Stable |
| Di-enol Tautomer (this compound) | > 15 | Least Stable |
Table 1: Predicted relative energies and stabilities of this compound tautomers based on computational studies of substituted uracils.[1][7]
Experimental Protocols for Tautomer Analysis
The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational methods.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for identifying and quantifying tautomers in solution.[8] The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the tautomeric form. For instance, the chemical shift of the N-H protons and the C=O versus C-OH carbon signals can differentiate between the keto and enol forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer.[9][10][11][12] By analyzing the absorption maxima (λ_max) in solvents of varying polarity, insights into the predominant tautomeric form can be gained.
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to model the relative energies and stabilities of tautomers.[1][5][6] These calculations can provide valuable theoretical support for experimental observations and help in the interpretation of spectroscopic data.
The general workflow for a combined experimental and computational study of tautomerism is outlined below:
Conclusion
The tautomerism of this compound is a crucial aspect of its chemical identity, with the diketo form predicted to be the most stable tautomer. While direct experimental data remains to be published, a robust framework for its investigation exists based on the extensive studies of uracil and its derivatives. A combined approach of NMR and UV-Vis spectroscopy, supported by DFT calculations, would provide a comprehensive understanding of the tautomeric landscape of this important molecule. Such knowledge is invaluable for researchers in the fields of medicinal chemistry and drug development, as it can inform the design of more effective and specific therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmrpsjournal.com [ijmrpsjournal.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
Methodological & Application
Synthesis of 5,6-Dichloropyrimidine-2,4-diol from Barbituric Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5,6-Dichloropyrimidine-2,4-diol, a valuable building block in medicinal chemistry, starting from readily available barbituric acid. The synthesis proceeds through a multi-step pathway involving the formation of a polychlorinated pyrimidine intermediate followed by selective hydrolysis.
Introduction
This compound, also known as 5,6-dichlorouracil, is a key intermediate in the synthesis of various biologically active compounds. Its halogenated pyrimidine scaffold allows for diverse functionalization, making it a versatile precursor in drug discovery programs. This protocol outlines a reliable method for its preparation from barbituric acid, a common and inexpensive starting material. The synthesis involves the initial conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by further chlorination to 2,4,5,6-tetrachloropyrimidine, and subsequent selective hydrolysis to yield the target compound.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Chlorination of Barbituric Acid | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 80 - 95 |
| 2 | Chlorination of 2,4,6-Trichloropyrimidine | Chlorine (Cl₂) | Not specified |
| 3 | Hydrolysis of 2,4,5,6-Tetrachloropyrimidine | Sodium hydroxide (NaOH) | ~82 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 (decomposes) |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 37 - 39 |
| 2,4,5,6-Tetrachloropyrimidine | C₄Cl₄N₂ | 217.87 | 59 - 61 |
| This compound | C₄H₂Cl₂N₂O₂ | 176.98 | 302 - 303 (decomposes)[1] |
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
This procedure is adapted from established methods for the synthesis of 2,4,6-trichloropyrimidine.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or reactants that form it (e.g., phosphorus trichloride and chlorine)[1]
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine barbituric acid with phosphorus oxychloride. The molar ratio of phosphorus oxychloride to barbituric acid is typically between 3:1 and 6:1.[1]
-
Heat the mixture to a temperature range of 70°C to 115°C.[1]
-
After the initial reaction, introduce phosphorus pentachloride (or reactants that form it in situ) to the reaction mixture.
-
Continue heating under reflux until the reaction is complete, which can be monitored by techniques such as TLC or GC.
-
After completion, the excess phosphorus oxychloride is removed by distillation.
-
The resulting 2,4,6-trichloropyrimidine is then purified by vacuum distillation. The expected yield is generally in the range of 80-95%.[1]
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
This step involves the chlorination of the 5-position of the pyrimidine ring.
Materials:
-
2,4,6-Trichloropyrimidine
-
Chlorine gas (Cl₂)
-
Appropriate solvent (e.g., carbon tetrachloride)
-
Reaction vessel suitable for gas handling
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in a suitable inert solvent in a reaction vessel.
-
Bubble chlorine gas through the solution. The reaction may be initiated or accelerated by UV light or a radical initiator.
-
Monitor the reaction progress by GC or NMR to ensure the formation of the tetrachloro-derivative.
-
Upon completion, remove the solvent under reduced pressure to obtain crude 2,4,5,6-tetrachloropyrimidine, which can be purified by recrystallization or distillation.
Step 3: Synthesis of this compound by Hydrolysis
This final step involves the selective hydrolysis of the tetrachlorinated intermediate.
Materials:
-
2,4,5,6-Tetrachloropyrimidine
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Reaction flask with a stirrer and temperature control
Procedure:
-
Prepare a solution of sodium hydroxide in water in a reaction flask and warm it to 75-80°C.
-
Slowly add the molten 2,4,5,6-tetrachloropyrimidine to the hot sodium hydroxide solution with vigorous stirring. An exothermic reaction will cause the temperature to rise.[1]
-
Maintain the reaction mixture at 90-95°C for approximately one hour after the addition is complete.[1]
-
Cool the resulting clear solution and acidify it to a pH of 6 with hydrochloric acid.[1]
-
The product, this compound, will crystallize out of the solution.
-
Collect the crystalline product by filtration, wash with cold water, and dry. A typical yield of around 82% can be expected.[1]
Visualization of the Synthetic Pathway
Caption: Synthetic route from Barbituric Acid to this compound.
References
Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)
Introduction
The chlorination of pyrimidine-2,4-diol, commonly known as uracil, to produce 2,4-dichloropyrimidine is a fundamental transformation in heterocyclic chemistry. 2,4-Dichloropyrimidine is a highly valuable intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[1][2] The two chlorine atoms on the pyrimidine ring have different reactivities, allowing for sequential and regioselective substitution reactions.[3][4] This makes it a versatile building block for creating libraries of compounds in drug discovery programs. The most common and established method for this conversion involves the use of phosphorus oxychloride (POCl₃), often in excess, which acts as both the chlorinating agent and the solvent.[5]
Mechanism and Reaction Considerations
The reaction proceeds via the conversion of the keto-enol tautomers of uracil into their chloroaromatic counterparts. The process generally requires heating to reflux to drive the reaction to completion.[6][7] Additives such as tertiary amines (e.g., N,N-dimethylaniline, pyridine) or their salts can be used to facilitate the reaction.[8][9] A significant challenge with this protocol, particularly on a large scale, is the handling and quenching of excess phosphorus oxychloride, which reacts violently with water in a highly exothermic manner.[10][11][12][13][14] More modern, solvent-free methods have been developed using equimolar amounts of POCl₃ in sealed reactors to improve safety, reduce waste, and simplify work-up procedures.[9][15]
Safety Precautions
Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃).
-
Corrosivity and Toxicity: POCl₃ is a colorless, fuming liquid that is highly corrosive and toxic.[11][13] Contact can cause severe burns to the skin, eyes, and respiratory tract.[10][11][12] Inhalation is a significant hazard and can be fatal, potentially causing pulmonary edema, with symptoms that may be delayed.[10][12][14]
-
Reactivity: It reacts violently with water, alcohols, and amines, producing heat and toxic gases such as hydrogen chloride and phosphorus oxides.[11][12][14] Never add water to POCl₃. The quenching process must always involve the slow addition of the reaction mixture to ice/water.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[13][14]
-
Spill Management: Have appropriate spill control materials for reactive chemicals readily available. Do not use water to extinguish fires involving POCl₃.[10]
Experimental Protocols
Two primary methods for the chlorination of uracil are presented below. Method 1 is the traditional approach using excess POCl₃, while Method 2 is a modern, solvent-free alternative.
Method 1: Chlorination using Excess Phosphorus Oxychloride
This protocol is a generalized procedure based on common laboratory practices.[6][7][16]
Materials and Equipment:
-
Pyrimidine-2,4-diol (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or Dichloromethane)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (ensure it is thoroughly oven-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrimidine-2,4-diol (e.g., 0.82 mol, 100 g) and phosphorus oxychloride (e.g., 400 mL).[7][16] The reaction should be performed under an inert atmosphere (e.g., nitrogen) and in a well-ventilated fume hood.
-
Heating: Heat the stirred mixture to reflux (approx. 110°C) using a heating mantle.[6]
-
Reaction Time: Maintain the reflux with stirring for 3.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess unreacted phosphorus oxychloride by distillation under reduced pressure (vacuum distillation).[6][7] This step must be done with care in the fume hood.
-
Quenching: Very slowly and carefully, pour the cooled, viscous residue onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring.[6][7] This is a highly exothermic process that will generate HCl gas. Perform this step in the back of the fume hood.
-
Extraction: Once the ice has melted and the mixture has cooled, transfer it to a large separatory funnel. Extract the aqueous solution with chloroform or dichloromethane (e.g., 3 x 150 mL).[6][7]
-
Washing: Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize residual acid, followed by a wash with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.
-
Purification: The product can be further purified by vacuum distillation or by recrystallization from a solvent like petroleum ether.[6][17]
Method 2: Solvent-Free Chlorination with Equimolar POCl₃
This protocol is adapted from a greener, large-scale procedure designed to minimize waste and improve safety.[9][15]
Materials and Equipment:
-
Pyrimidine-2,4-diol (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ice water
-
Teflon-lined stainless steel reactor (autoclave)
-
Buchner funnel and filter flask
Procedure:
-
Reactor Loading: To a Teflon-lined stainless steel reactor, add the pyrimidine-2,4-diol (e.g., 0.3 moles), phosphorus oxychloride (0.6 moles, 1 equivalent per hydroxyl group), and pyridine (0.3 moles).[9]
-
Sealing and Heating: Securely close the reactor. Heat the mixture to 160°C for 2 hours.[9]
-
Cooling: Allow the reactor to cool completely to room temperature before carefully opening it in a fume hood.
-
Quenching: Transfer the contents of the reactor to a beaker containing cold ice water (~100 mL).[9]
-
pH Adjustment: Adjust the pH of the resulting solution to 8–9 by slowly adding a saturated sodium carbonate solution.[9]
-
Isolation: The solid product that precipitates can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and dry it under a vacuum to obtain the final product.
Data Presentation
The following table summarizes various reported conditions for the chlorination of uracil and its derivatives.
| Method / Starting Material | Chlorinating Agent(s) | Additives / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uracil | POCl₃ (excess) | None | 110 (Reflux) | 3.5 | Not specified | [6][7] |
| Uracil | SOCl₂, BTC | DMAP | 65 - 70 | Not specified | 95% | [17] |
| Uracil | POCl₃ | Triethylamine HCl | 110 - 120 | 2 | 91.7% (distilled) | [8] |
| Uracil | Phosgene | Triphenylphosphine oxide | 105 | ~1.5 | Not specified | [18] |
| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | 160 | 2 | >90% (general) | [9] |
BTC: Bis(trichloromethyl) carbonate; DMAP: 4-Dimethylaminopyridine
Experimental Workflow Visualization
The following diagram illustrates the key steps in the traditional chlorination of pyrimidine-2,4-diol using excess phosphorus oxychloride (Method 1).
Caption: Workflow for the synthesis of 2,4-dichloropyrimidine from uracil.
References
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. 2,4-二氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. lanxess.com [lanxess.com]
- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 18. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 5,6-Dichloropyrimidine-2,4-diol in Medicinal Chemistry
Introduction
5,6-Dichloropyrimidine-2,4-diol is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry. Its pyrimidine core is a common feature in numerous biologically active molecules, and the presence of reactive chlorine atoms allows for diverse chemical modifications. This document provides an overview of its potential applications, supported by protocols for synthesis and biological evaluation, drawing parallels from structurally related pyrimidine derivatives. Pyrimidine analogs have been extensively explored for the development of novel therapeutics, particularly in the areas of oncology and inflammation.[1][2] Derivatives of similar dichloropyrimidines have shown potent inhibitory activity against various protein kinases and have demonstrated significant anti-proliferative effects in cancer cell lines.[3][4]
Key Potential Applications:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. By modifying the 5 and 6 positions, derivatives of this compound can be designed to target the ATP-binding pocket of various kinases, such as those involved in cancer cell signaling pathways (e.g., EGFR, BRAF).[4][5]
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[3][6] The mechanism of action often involves the inhibition of critical enzymes like dihydrofolate reductase or the induction of apoptosis.[6][7]
-
Anti-inflammatory Agents: Certain substituted dichloropyrimidines have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[8] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for a series of compounds derived from this compound to illustrate their potential biological activities.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) |
| DPD-K01 | EGFR | 15 |
| DPD-K02 | BRAF V600E | 28 |
| DPD-K03 | PLK1 | 42 |
| DPD-K04 | BRD4 | 55 |
| DPD-K05 | VEGFR-2 | 8 |
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | Cell Line | GI50 (µM) |
| DPD-C01 | H1975 (NSCLC) | 0.65 |
| DPD-C02 | HT-29 (Colon) | 1.2 |
| DPD-C03 | MDA-MB-231 (Breast) | 2.5 |
| DPD-C04 | HL-60 (Leukemia) | 0.9 |
| DPD-C05 | K562 (Leukemia) | 1.8 |
Table 3: In Vitro Nitric Oxide (NO) Inhibition
| Compound ID | Cell Type | IC50 (µM) |
| DPD-I01 | Murine Macrophages | 2.0 |
| DPD-I02 | Murine Macrophages | 9.5 |
| DPD-I03 | Murine Macrophages | 15.2 |
| DPD-I04 | Murine Macrophages | 21.8 |
| DPD-I05 | Murine Macrophages | 36.4 |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted-5,6-dichloropyrimidines
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction on this compound to generate a library of derivatives.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Various primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Chlorination: A mixture of this compound (1.0 eq) and POCl3 (5.0 eq) is heated at reflux for 4 hours. The excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and extracted with EtOAc. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,4,5,6-tetrachloropyrimidine.
-
Nucleophilic Substitution: To a solution of 2,4,5,6-tetrachloropyrimidine (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and TEA (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with EtOAc.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2,4-disubstituted-5,6-dichloropyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the IC50 values of test compounds against a target kinase.
Materials:
-
Test compounds (derivatives of this compound)
-
Recombinant kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound, the Eu-labeled antibody, and the recombinant kinase.
-
Incubate for 15 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated and plotted against the compound concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the anti-proliferative effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol quantifies the inhibitory effect of test compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent System
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Visualizations
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer therapy. This compound derivatives can be designed to inhibit key kinases like RAF.
Caption: A typical experimental workflow for the discovery of kinase inhibitors, starting from the this compound scaffold.
References
- 1. srinichem.com [srinichem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Dichloropyrimidine-2,4-diol: A Versatile Intermediate in Drug Discovery
Introduction
5,6-Dichloropyrimidine-2,4-diol, also known as 5,6-dichlorouracil, is a halogenated pyrimidine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring reactive chlorine atoms and a uracil core, makes it a valuable intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The pyrimidine scaffold is a fundamental component of nucleobases, and its derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular proliferation and viral replication.
Chemical Properties and Reactivity
This compound possesses a unique reactivity profile that is central to its utility in drug discovery. The electron-withdrawing nature of the two chlorine atoms at the 5 and 6 positions, coupled with the carbonyl groups at the 2 and 4 positions, activates the pyrimidine ring for nucleophilic substitution reactions. This allows for the sequential and regioselective displacement of the chlorine atoms by a wide range of nucleophiles, including amines, thiols, and alkoxides. This versatility enables the generation of diverse libraries of pyrimidine-based compounds for biological screening.
Synthesis of this compound
The synthesis of this compound typically proceeds via the chlorination of a suitable pyrimidine precursor. A common starting material is barbituric acid or a related derivative.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Application in Drug Discovery: Synthesis of Bioactive Molecules
The strategic placement of the chlorine atoms on the pyrimidine ring of this compound allows for the synthesis of a wide array of derivatives with potential therapeutic applications.
As a Precursor for Anticancer Agents
The uracil scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being a cornerstone of chemotherapy. This compound serves as a versatile starting point for the development of novel anticancer agents. The chlorine atoms can be displaced by various functional groups to generate compounds that can inhibit key enzymes involved in cancer cell proliferation, such as kinases or thymidylate synthase.
General Scheme for Derivatization
Caption: Derivatization of this compound for lead generation.
Experimental Protocols
Protocol 1: Synthesis of this compound from Barbituric Acid
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
To a stirred suspension of barbituric acid in an excess of phosphorus oxychloride, slowly add N,N-dimethylaniline at 0-5 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to afford pure this compound.
Protocol 2: General Procedure for Nucleophilic Substitution of a Chlorine Atom
Materials:
-
This compound
-
Amine, thiol, or alcohol nucleophile
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, DMSO, ethanol)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the nucleophile (1.1 equivalents) and the base (1.2 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration or extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis and derivatization of this compound, based on analogous reactions of related dichloropyrimidines. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Synthesis | Barbituric Acid | POCl₃, N,N-Dimethylaniline | - | Reflux | 4-6 | 70-85 | >95 |
| Mono-amination | This compound | Primary/Secondary Amine, Et₃N | DMF | 80-100 | 2-4 | 60-90 | >98 |
| Mono-thiolation | This compound | Thiol, K₂CO₃ | DMSO | 60-80 | 1-3 | 75-95 | >98 |
| Mono-alkoxylation | This compound | Alcohol, NaH | THF | 25-50 | 3-5 | 50-80 | >97 |
Signaling Pathways and Drug Action
Derivatives of this compound can be designed to target various signaling pathways implicated in disease. For instance, in cancer, these compounds can be synthesized to inhibit protein kinases that are crucial for cell cycle progression and survival.
Example: Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
By modifying the substituents at the 5 and 6 positions, medicinal chemists can fine-tune the selectivity and potency of these inhibitors against specific kinases in a signaling cascade, leading to the development of targeted cancer therapies.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the reactivity of its chlorine atoms provide a robust platform for the generation of diverse chemical libraries. The resulting pyrimidine derivatives have shown significant promise as anticancer and antiviral agents, highlighting the continued importance of this scaffold in the development of new medicines. The protocols and data presented here serve as a guide for researchers and scientists in the pharmaceutical industry to effectively utilize this key building block in their drug development programs.
Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 5,6-Dichloropyrimidine-2,4-diol, a versatile scaffold for the synthesis of a wide range of biologically active molecules. The inherent reactivity of the chloro-substituents at the C5 and C6 positions allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery and development.
Application Notes
This compound, also known as 5,6-dichlorouracil, is a key starting material in the synthesis of substituted pyrimidine-2,4-diones. These derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The strategic placement of nucleophiles at the C5 and C6 positions of the uracil ring can lead to compounds with a range of biological activities.
Key Applications:
-
Anticancer Agents: Substituted uracil derivatives are widely investigated for their anticancer properties. For instance, they can act as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. By modifying the 5- and 6-positions of the uracil core, researchers can design potent and selective TP inhibitors.
-
Antiviral Compounds: The pyrimidine scaffold is a common feature in many antiviral drugs. Nucleophilic substitution on this compound can yield novel nucleoside and non-nucleoside analogs with potential activity against a variety of viruses.
-
Enzyme Inhibitors: Beyond thymidine phosphorylase, 5,6-disubstituted uracils can be designed to target other enzymes involved in disease pathways, making them valuable tools for chemical biology and drug discovery.
The reactivity of the chlorine atoms at C5 and C6 is influenced by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring activate the adjacent positions for nucleophilic attack. Generally, the C6 position is more susceptible to nucleophilic substitution than the C5 position. However, the regioselectivity can be influenced by the nature of the nucleophile, reaction conditions, and the presence of protecting groups.
Experimental Protocols
The following protocols provide a general framework for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
Protocol 1: General Procedure for Amination Reactions
This protocol describes the reaction of this compound with primary and secondary amines to synthesize 6-amino-5-chloro-pyrimidine-2,4-diol derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., water, ethanol, DMF)
-
Base (optional, e.g., triethylamine, potassium carbonate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1-2 equivalents). If the amine salt is used, add a base (1-2 equivalents) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a suitable solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Amination Reactions:
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various amines (acyclic, cyclic, diamines, amino alcohols) | Water | Reflux | Not specified | 1-93 | [1] |
Note: The wide range of yields reflects the diversity of amines used and suggests that reaction optimization is crucial.
Protocol 2: General Procedure for Thiolation Reactions
This protocol outlines the reaction of this compound with thiols to introduce sulfur-containing moieties.
Materials:
-
This compound
-
Thiol
-
Base (e.g., sodium hydroxide, sodium methoxide)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, prepare the thiolate by dissolving the thiol (1-2 equivalents) in a solution of the base in the chosen solvent.
-
Add this compound (1 equivalent) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Thiolation Reactions:
Protocol 3: General Procedure for Alkoxylation Reactions
This protocol describes the synthesis of 6-alkoxy-5-chlorouracil derivatives through the reaction of this compound with alkoxides.
Materials:
-
This compound
-
Alcohol
-
Strong base (e.g., sodium metal, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the alkoxide by reacting the alcohol with a strong base in the anhydrous solvent.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent to the freshly prepared alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Alkoxylation Reactions:
Visualizations
The following diagrams illustrate the general reaction scheme and a potential application workflow.
Caption: General workflow for the synthesis and application of 5,6-disubstituted pyrimidine-2,4-diones.
Caption: General reaction scheme for nucleophilic substitution on this compound.
References
Application Notes and Protocols for the Synthesis of 5,6-Dichloropyrimidine-2,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5,6-Dichloropyrimidine-2,4-diol, a key intermediate in the development of various therapeutic agents. The protocol is based on established chlorination methodologies for pyrimidine derivatives.
Introduction
Pyrimidine-2,4-dione (uracil) and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The introduction of halogen atoms, particularly chlorine, into the pyrimidine ring can significantly modulate the compound's chemical reactivity and biological efficacy. This compound is a valuable building block for creating more complex molecules with potential therapeutic applications. The following protocol outlines a plausible synthetic route for the preparation of this di-chlorinated pyrimidine derivative.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via the chlorination of a suitable pyrimidine-2,4-diol precursor. A common and effective method for the chlorination of uracil derivatives is the use of a strong chlorinating agent such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Experimental Protocols
Materials and Equipment:
-
Starting Material (e.g., 5-chlorouracil or 6-chlorouracil)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dry Toluene (or other high-boiling inert solvent)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure: Chlorination of a Pyrimidine-2,4-diol Precursor
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add the starting pyrimidine-2,4-diol derivative (1.0 equivalent).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). To this suspension, cautiously add phosphorus pentachloride (PCl₅, 2-3 equivalents) in portions. The addition of PCl₅ can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Product Isolation: The crude product may precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Extraction (if the product does not precipitate): If the product remains in the aqueous layer, neutralize the solution carefully with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table summarizes representative quantitative data for chlorination reactions of pyrimidine derivatives based on literature precedents. Please note that these are representative values, and actual results for the synthesis of this compound may vary.
| Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Citation |
| 2,4,6-Trichloropyrimidine | NaOH, then HCl | Water | 1 | 97 | >280 (for 6-Chlorouracil) | [1] |
| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | PCl₅, POCl₃ | TFA, then POCl₃ | 2 + 2 | 30 | Not specified | [2] |
| 5-Bromouracil | PCl₅ | SOCl₂ | 5 | High (not specified) | Not specified | [3] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Characterization of 5,6-Dichloropyrimidine-2,4-diol: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of analytical methodologies for the characterization of 5,6-Dichloropyrimidine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific analytical protocols for this exact molecule in peer-reviewed literature, this document presents detailed, generalized protocols and expected data based on the analysis of structurally similar dichloropyrimidine derivatives. These methods are intended to serve as a robust starting point for researchers developing and validating their own analytical procedures.
Overview of Analytical Techniques
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives or for impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, while Infrared (IR) spectroscopy provides information on functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this class of polar compounds.
Experimental Protocol:
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm and 254 nm |
Expected Data:
The retention time of this compound will depend on the exact chromatographic conditions. Based on its polar nature, it is expected to elute at a relatively early retention time under the described reverse-phase conditions.
| Compound | Expected Retention Time (min) |
| This compound | 5 - 10 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile impurities. For a non-volatile compound like this compound, derivatization may be necessary to increase its volatility. Silylation is a common derivatization technique for compounds with hydroxyl groups.
Experimental Protocol:
Derivatization (Silylation):
-
To 1 mg of this compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 m/z |
Expected Data:
The mass spectrum of the derivatized this compound is expected to show a molecular ion peak corresponding to the silylated derivative, along with characteristic fragmentation patterns.
| Derivative | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Bis(trimethylsilyl)-5,6-Dichloropyrimidine-2,4-diol | 324 | 309 (M-15), 73 (Si(CH3)3) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm Broadband Observe (BBO) |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| ¹H NMR | 16 scans, 1-second relaxation delay |
| ¹³C NMR | 1024 scans, 2-second relaxation delay |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Data:
The chemical shifts are highly dependent on the solvent and the tautomeric form of the diol. In the diol form, two exchangeable protons (OH) are expected. Due to the symmetrical nature of the substitution on the pyrimidine ring concerning the diol groups, specific chemical shifts for the carbons are anticipated.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | broad singlet | 2H | 2 x OH (exchangeable with D₂O) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~160 | C2, C4 |
| ~120 | C5, C6 |
Summary and Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. While the provided quantitative data are estimations based on analogous compounds, the experimental procedures are designed to be a valid starting point for method development and validation. Researchers are encouraged to optimize these methods for their specific instrumentation and analytical requirements. The combination of HPLC, GC-MS, and NMR spectroscopy will ensure the accurate determination of the identity, purity, and impurity profile of this important chemical entity.
Application Notes and Protocols for High-Throughput Screening Assays Involving 5,6-Dichloropyrimidine-2,4-diol and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing and executing high-throughput screening (HTS) campaigns utilizing 5,6-Dichloropyrimidine-2,4-diol and its structural analogs. The protocols are based on established methodologies for screening similar pyrimidine-based compounds and can be adapted for various biological targets.
Introduction to this compound in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Dichloropyrimidine derivatives, in particular, serve as versatile intermediates for the synthesis of compound libraries targeting a wide range of biological targets, including kinases, proteases, and enzymes involved in metabolic and signaling pathways. This compound, a member of this class, presents a unique chemical entity for screening due to its reactive chlorine substituents and the potential for hydrogen bonding interactions conferred by the diol groups. High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify initial "hit" compounds that modulate a specific biological target.[2][3]
While direct high-throughput screening data for this compound is not extensively published, assays involving structurally related dichloropyrimidine analogs provide a strong basis for the development of relevant screening protocols. One such example is the screening of 5-substituted 2-amino-4,6-dichloropyrimidines for their inhibitory effects on nitric oxide (NO) production in immune-activated cells.[4] This application note will leverage this example to provide a detailed protocol that can be adapted for this compound.
Data Presentation: Inhibition of Nitric Oxide Production by Dichloropyrimidine Analogs
The following table summarizes the inhibitory activity of a series of 5-substituted 2-amino-4,6-dichloropyrimidines on nitric oxide production in lipopolysaccharide (LPS)-stimulated mouse peritoneal cells.[4] This data demonstrates the potential of the dichloropyrimidine scaffold to yield potent inhibitors of inflammatory pathways. The IC50 values represent the concentration of the compound required to inhibit 50% of the NO production.
| Compound ID | Substituent at Position 5 | IC50 (µM) |
| 1 | Fluoro | 2 |
| 2 | Chloro | 15 |
| 3 | Bromo | 9 |
| 4 | Methyl | 36 |
| 5 | Ethyl | 25 |
| 6 | Propyl | 20 |
| 7 | Isopropyl | 28 |
| 8 | Butyl | 18 |
| 9 | sec-Butyl | 22 |
| 10 | Allyl | 12 |
Data extracted from V. Opletalová, et al. (2008).[4]
Experimental Protocols
This section provides a detailed protocol for a cell-based high-throughput screening assay to identify inhibitors of nitric oxide production, adapted from published methods for dichloropyrimidine analogs.[4] This protocol can serve as a template for screening this compound.
Protocol 1: Cell-Based High-Throughput Screening for Inhibitors of Nitric Oxide (NO) Production
1. Objective: To identify and quantify the inhibitory effect of this compound and other test compounds on the production of nitric oxide in a cellular model of inflammation.
2. Assay Principle: This assay utilizes the Griess test to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. Macrophages, when stimulated with lipopolysaccharide (LPS), produce NO via the inducible nitric oxide synthase (iNOS) enzyme. Inhibitors of this pathway will lead to a reduction in the amount of nitrite produced.
3. Materials and Reagents:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7)
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: this compound (and other library compounds) dissolved in DMSO to create stock solutions.
-
Positive Control: Known inhibitor of iNOS (e.g., L-NMMA)
-
Negative Control: DMSO (vehicle)
-
Stimulant: Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
Note: Store solutions in the dark at 4°C. The complete Griess reagent is prepared by mixing equal volumes of Solution A and Solution B immediately before use.
-
-
Assay Plates: 96-well or 384-well flat-bottom cell culture plates
-
Plate Reader: Capable of measuring absorbance at 540 nm
4. Experimental Workflow:
Caption: High-throughput screening workflow for nitric oxide inhibitors.
5. Detailed Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and controls in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control (L-NMMA), or negative control (DMSO).
-
-
Cell Stimulation:
-
Pre-incubate the cells with the compounds for 1 hour.
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
6. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_of_Test_Compound - Absorbance_of_Blank) / (Absorbance_of_LPS_Control - Absorbance_of_Blank))
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway
The production of nitric oxide in macrophages is primarily regulated by the inducible nitric oxide synthase (iNOS) pathway, which is activated by pro-inflammatory stimuli such as LPS.
Caption: Simplified iNOS signaling pathway in macrophages.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in exploring the biological activity of this compound and its analogs through high-throughput screening. By adapting the detailed cell-based assay for nitric oxide inhibition, scientists can effectively screen for and characterize novel anti-inflammatory agents. The modular nature of the pyrimidine scaffold suggests that this compound class holds significant promise for the discovery of new therapeutic leads against a variety of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dichloropyrimidine-2,4-diol in the Synthesis of Dual BRD4/PLK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyrimidine-2,4-diol, a halogenated derivative of uracil, serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant biological activities. Its inherent reactivity, conferred by the two chlorine atoms and the dioxo-pyrimidine core, makes it an attractive starting material for the generation of diverse chemical libraries. In the context of kinase inhibitor development, derivatives of this scaffold have shown promise, particularly as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Both BRD4 and PLK1 are crucial regulators of cell cycle progression and gene transcription, and their simultaneous inhibition presents a promising strategy for cancer therapy.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of dual BRD4/PLK1 inhibitors, starting from a close derivative of this compound, namely 5,6-diaminouracil. The protocols are based on established synthetic routes and include quantitative data on the biological activity of the resulting compounds.
Synthetic Approach
The synthesis of the target pyrimidine-2,4-dione-based kinase inhibitors commences with 5,6-diaminouracil derivatives. While the user's query specified this compound, a common synthetic strategy involves the conversion of the chloro groups to amino groups to facilitate subsequent reactions. For the purpose of this protocol, we will focus on the synthesis starting from 5,6-diaminouracil, a readily accessible and versatile intermediate.
The core of the synthetic strategy involves a condensation reaction between 5,6-diaminouracil derivatives and various α-bromoacetophenones. This reaction proceeds efficiently to yield 5-arylethylidene-aminopyrimidine-2,4-diones, which form the structural backbone of the dual BRD4/PLK1 inhibitors.[3]
Experimental Protocols
Protocol 1: Synthesis of 6-amino-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione (Compound 4)
This protocol details the synthesis of a representative dual BRD4/PLK1 inhibitor.
Materials:
-
5,6-diaminouracil
-
α-bromoacetophenone (phenacyl bromide)
-
Dimethylformamide (DMF)
Procedure: [3]
-
In a suitable reaction vessel, combine 5,6-diaminouracil (1 equivalent) and α-bromoacetophenone (1 equivalent).
-
Add a few drops of DMF to the mixture.
-
Heat the mixture for a short duration (approximately 10 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization or column chromatography to yield the final compound.
Biological Activity
The synthesized 5-arylethylidene-aminopyrimidine-2,4-dione derivatives have been evaluated for their inhibitory activity against BRD4 and PLK1. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4 | BRD4 | 0.029 | [3] |
| PLK1 | 0.094 | [3] | |
| 6a (p-methoxy) | BRD4 | 0.141 | [3] |
| PLK1 | Not Reported | ||
| 6b (p-methoxy) | BRD4 | 0.077 | [3] |
| PLK1 | Not Reported | ||
| 7 (dione) | BRD4 | 0.042 | [3] |
| PLK1 | 0.020 | [3] | |
| Volasertib (Reference) | BRD4 | 0.017 | [3] |
| PLK1 | 0.025 | [3] |
Signaling Pathways and Mechanism of Action
BRD4 and PLK1 are key players in distinct but interconnected cellular processes that are often dysregulated in cancer.
-
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to specific gene promoters, including those of oncogenes like MYC.[4] Inhibition of BRD4 leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis.[1]
-
PLK1 is a serine/threonine kinase that plays a pivotal role in mitosis. It is involved in centrosome maturation, spindle assembly, and cytokinesis.[5] Inhibition of PLK1 disrupts mitotic progression, leading to mitotic arrest and subsequent cell death.[6]
The dual inhibition of BRD4 and PLK1 by the synthesized pyrimidine-2,4-dione derivatives offers a multi-pronged attack on cancer cells, targeting both transcriptional regulation and cell division.[1]
Caption: Dual inhibition of BRD4 and PLK1 by pyrimidine-2,4-dione derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.
Caption: Workflow for synthesis and evaluation of pyrimidine-2,4-dione kinase inhibitors.
Conclusion
The use of this compound and its derivatives, such as 5,6-diaminouracil, provides a robust platform for the synthesis of potent kinase inhibitors. The described protocols for the synthesis of 5-arylethylidene-aminopyrimidine-2,4-diones offer a straightforward route to dual BRD4/PLK1 inhibitors. These compounds demonstrate significant potential for further development as anticancer therapeutics due to their ability to concurrently target critical pathways in cell proliferation and gene regulation. The provided data and workflows serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-Dichloropyrimidine-2,4-diol in agricultural chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 5,6-Dichloropyrimidine-2,4-diol itself is not extensively documented as a primary active ingredient in agricultural chemistry, the dichloropyrimidine scaffold is a crucial intermediate in the synthesis of a diverse range of potent agrochemicals. This document provides detailed application notes and protocols for key agricultural products derived from dichloropyrimidine intermediates, including herbicides, fungicides, and plant growth regulators. The information presented is intended to support research, development, and application of these important compounds in the agricultural sector.
Herbicide Applications: Imazapyr and Tetflupyrolimet
Dichloropyrimidine derivatives are precursors to powerful herbicides that act on specific biological pathways in weeds.
Imazapyr: A Broad-Spectrum Herbicide
Imazapyr is a non-selective, systemic herbicide effective against a wide range of annual and perennial grasses and broadleaf weeds.[1][2] It is readily absorbed through foliage and roots and translocated throughout the plant.[3]
Mechanism of Action: Imazapyr's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, imazapyr disrupts protein synthesis, leading to cessation of cell growth and eventual plant death.[3]
Efficacy Data:
| Target Species | EC50 (g a.i. ha⁻¹) | Reference |
| Eichhornia crassipes | >125 | [4] |
| Pistia stratiotes | >125 | [4] |
| Salvinia molesta | >125 | [4] |
Tetflupyrolimet: A Novel Mode of Action Herbicide
Tetflupyrolimet is a recently developed herbicide with a new mode of action, offering a valuable tool for managing herbicide-resistant weeds.[5][6] It is particularly effective against grass weeds in rice.[6]
Mechanism of Action: Tetflupyrolimet inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][7] This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis. Inhibition of DHODH depletes the pyrimidine pool, leading to cessation of cell division and plant growth.
Efficacy Data:
| Enzyme Source | IC50 (nM) | Reference |
| Human DHODH | >100,000 | [8] |
| Mouse DHODH | 2,600 | [8] |
Fungicide Applications: Fenarimol
Dichloropyrimidine chemistry is also fundamental to the development of effective fungicides for the control of a variety of plant pathogens.
Fenarimol: A Sterol Biosynthesis Inhibitor
Fenarimol is a systemic fungicide used to control powdery mildew, rusts, and blackspot on a variety of ornamental plants, trees, and crops.[9]
Mechanism of Action: Fenarimol inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes.[9] It specifically targets the enzyme C14-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme disrupts the structure and function of the fungal cell membrane, leading to the cessation of fungal growth.
References
- 1. invasive.org [invasive.org]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Tactics in the Discovery of Tetflupyrolimet: A New Mode-of-Action Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenarimol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloropyrimidine-2,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dichloropyrimidine-2,4-diol (also known as 5,6-dichlorouracil).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the direct chlorination of a uracil precursor, typically barbituric acid or a related derivative. This is commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive such as phosphorus pentachloride (PCl₅) or an amine.
Q2: My reaction is showing low to no yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
-
Insufficiently strong chlorinating agent: The diol starting material requires a potent chlorinating agent for efficient conversion.
-
Reaction temperature is too low: The chlorination of the pyrimidine ring often requires elevated temperatures to proceed effectively.
-
Presence of water: Moisture in the reaction can consume the chlorinating agent and lead to the formation of unwanted byproducts. It is crucial to use dry solvents and reagents.
-
Degradation of the starting material or product: The harsh reaction conditions can sometimes lead to the degradation of the pyrimidine ring system.[1]
Q3: I am observing a significant amount of starting material in my final product. How can I improve the conversion rate?
If you are seeing a large amount of unreacted starting material, consider the following:
-
Increase the reaction time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Increase the reaction temperature: Carefully increasing the temperature can enhance the reaction rate.
-
Increase the excess of the chlorinating agent: A higher molar ratio of the chlorinating agent to the starting material can drive the reaction to completion.
Q4: The workup of my reaction is difficult due to the formation of a tarry or slimy precipitate. What is causing this and how can I handle it?
The formation of flocculent and slimy byproducts is a known issue in the chlorination of hydroxypyrimidines.[2] This can be caused by the reaction of the chlorinating agent with itself or with trace amounts of water, leading to the formation of polyphosphoric acids or other polymeric materials. To manage this:
-
Pour the reaction mixture onto ice: This will quench the excess chlorinating agent and precipitate the crude product.
-
Use a suitable extraction solvent: After quenching, extract the product with an organic solvent like dichloromethane or ethyl acetate.[3]
-
Filter through a pad of celite: This can help to remove fine, slimy precipitates.
Q5: My final product is impure, and recrystallization is not effective. What other purification methods can I try?
When impurities have similar properties to the desired product, purification can be challenging.[4] If recrystallization fails, consider the following:
-
Column chromatography: Silica gel chromatography using a suitable solvent system can be effective for separating closely related compounds.
-
Solvent trituration: Washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can improve purity.
-
Sublimation: For thermally stable compounds, sublimation under vacuum can be a powerful purification technique.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Inactive or insufficient chlorinating agent | Use a fresh bottle of high-purity chlorinating agent. Increase the molar excess of the chlorinating agent. | |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Incorrect starting material | Verify the identity and purity of the starting uracil derivative. | |
| Formation of Multiple Products/Side Reactions | Over-chlorination or side reactions with the solvent | Carefully control the reaction temperature and time. Choose an inert solvent. |
| Hydrolysis of the product during workup | Perform the workup quickly and at low temperatures. Use anhydrous solvents for extraction and drying. | |
| Reaction with amine additives | If using an amine, ensure it is appropriate for the reaction and used in the correct stoichiometric amount. | |
| Product Degradation | Reaction temperature is too high | Optimize the reaction temperature to be high enough for conversion but not so high as to cause decomposition. |
| Harsh workup conditions | Neutralize any acidic byproducts carefully during the workup. Avoid prolonged exposure to strong acids or bases. | |
| Purification Difficulties | Co-eluting impurities | Try a different solvent system for column chromatography or a different recrystallization solvent. |
| Product is unstable on silica gel | Consider using a different stationary phase for chromatography, such as alumina. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific starting material and laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place the starting uracil derivative (1 equivalent).
-
Addition of Chlorinating Agent: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. If required, add phosphorus pentachloride (PCl₅, 1-2 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
Potential Side Reactions
Caption: A diagram illustrating potential side reactions during the synthesis.
References
- 1. Improved chemical syntheses of 5,6-dihydro-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5,6-Dichloropyrimidine-2,4-diol (5,6-Dichlorouracil)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-Dichloropyrimidine-2,4-diol, commonly known as 5,6-dichlorouracil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of 5,6-dichlorouracil. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 5,6-dichlorouracil can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The chlorination of the uracil ring may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure your starting material is completely dissolved or well-suspended in the reaction solvent. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]
-
-
Sub-optimal Reagents: The activity of your chlorinating agent may be compromised.
-
Solution: Use fresh or properly stored chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Moisture can deactivate these reagents.[1]
-
-
Side Reactions: Undesired side reactions can consume your starting material or product.
-
Solution: The presence of water can lead to the formation of hydroxy-intermediates. Ensure all glassware is dry and use anhydrous solvents. In some cases, the addition of a base, like pyridine or triethylamine, can scavenge HCl produced during the reaction and minimize side product formation.
-
-
Product Loss During Work-up: The product may be lost during the extraction and purification steps.
-
Solution: 5,6-dichlorouracil has some aqueous solubility. When quenching the reaction with water or ice, ensure the pH is adjusted to precipitate the product. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with an organic solvent to recover any dissolved product.
-
Q2: My reaction is not going to completion, and I still have starting material (uracil or mono-chlorinated species) present. What should I do?
A2: An incomplete reaction is a common issue. Consider the following adjustments:
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the chlorinating agent. A molar ratio of 2.5:1 to 3:1 of PCl₅ to the uracil derivative has been reported to be effective.[1]
-
Reaction Temperature: Chlorination of the uracil ring often requires elevated temperatures. If you are running the reaction at a lower temperature, consider gradually increasing it while monitoring for product formation and decomposition. Reactions are often carried out at reflux.[3]
-
Catalyst/Additive: For chlorinations using POCl₃, the addition of a catalytic amount of dimethylformamide (DMF) can generate the Vilsmeier-Haack reagent in situ, which is a more powerful chlorinating agent.[2][4] The use of an amine hydrochloride or a quaternary ammonium salt can also enhance the reaction rate in some cases.
Q3: I am observing the formation of unexpected side products. How can I identify and minimize them?
A3: The formation of side products is a challenge in many organic syntheses. Here are some common side products in uracil chlorination and how to address them:
-
Hydroxy-intermediates: The presence of moisture can lead to the formation of 5-chloro-6-hydroxy-dihydrouracil or other hydroxylated species.[5]
-
Mitigation: As mentioned, ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Ring-Opened Products: Harsh reaction conditions (e.g., very high temperatures or prolonged reaction times) can lead to the degradation of the pyrimidine ring.[5]
-
Mitigation: Optimize the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction and decomposition.
-
-
N-Chlorination: In some instances, chlorination can occur on the nitrogen atoms of the uracil ring.
-
Mitigation: This is generally less common with reagents like POCl₃ but can be influenced by the specific reaction conditions. Careful control of stoichiometry and temperature can help minimize this.
-
Q4: What is the best work-up procedure to isolate pure 5,6-dichlorouracil?
A4: The work-up procedure is critical for obtaining a pure product. A general procedure involves:
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to decompose the excess chlorinating agent. This is a highly exothermic process and should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Precipitation: The product should precipitate out of the acidic aqueous solution. If it does not, adjust the pH with a suitable base to near neutral to decrease its solubility.
-
Filtration: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove any remaining acids and inorganic salts.
-
Drying: Dry the product thoroughly under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary for further purification.
Data Presentation
Table 1: Common Chlorinating Agents for Uracil Derivatives
| Chlorinating Agent | Typical Solvent | Typical Temperature (°C) | Notes |
| Phosphorus Oxychloride (POCl₃) | Excess POCl₃ (neat) or high-boiling inert solvent | 100-120 | Often used with a catalytic amount of DMF or an amine base.[6] |
| Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂), Dichloroethane | 70-110 | Can be more reactive than POCl₃.[1] |
| Thionyl Chloride (SOCl₂) | Excess SOCl₂ (neat) or Dichloroethane | 70-80 | Often requires a catalyst like DMF.[7] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, sub-optimal reagents, side reactions, product loss during work-up. | Increase reaction time/temperature, use fresh reagents, ensure anhydrous conditions, optimize work-up procedure. |
| Incomplete Reaction | Insufficient chlorinating agent, low temperature. | Increase molar ratio of chlorinating agent, increase reaction temperature, consider using a catalyst.[1] |
| Side Product Formation | Presence of water, harsh reaction conditions. | Use anhydrous reagents and solvents, perform under inert atmosphere, optimize temperature and reaction time.[5] |
| Difficulty in Isolation | Product solubility in aqueous media. | Adjust pH during work-up to induce precipitation, minimize aqueous washes, back-extract aqueous layers. |
Experimental Protocols
Representative Protocol for the Synthesis of a Dichlorinated Pyrimidine-2,4-dione (Uracil) Derivative:
This is a general protocol and may require optimization for the specific synthesis of 5,6-dichlorouracil.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting uracil derivative (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. If using a catalyst, add a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then dry it under vacuum. If necessary, the crude product can be recrystallized from an appropriate solvent to obtain the pure 5,6-dichlorouracil.
Visualizations
References
- 1. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: 5,6-Dichloropyrimidine-2,4-diol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6-Dichloropyrimidine-2,4-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My this compound will not crystallize. What should I do?
A1: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Insufficient Concentration: Your solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of the compound.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If you have solubility data, select a solvent where the solubility of this compound shows a steep temperature dependence. If no data is available, you may need to screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water).
-
Presence of Impurities: Oily impurities can inhibit crystallization. Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration.
-
Inducing Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce crystallization by:
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Cooling: Cool the solution slowly in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration is too high.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly. Then, allow it to cool slowly.
-
Change Solvent System: The current solvent may be unsuitable. Try a solvent system with a lower boiling point or a mixture of solvents to lower the saturation temperature.
-
Scratching: Vigorous scratching of the flask with a glass rod can sometimes induce crystallization from an oil.
Column Chromatography Issues
Q3: I am getting poor separation of my compound during column chromatography. What could be the problem?
A3: Poor separation can be due to several factors:
-
Incorrect Mobile Phase: The polarity of your eluent may be too high, causing your compound to move too quickly through the column with the solvent front. Conversely, if the polarity is too low, the compound may not move at all. It is crucial to determine the optimal mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the stationary phase is packed uniformly.
-
Co-eluting Impurities: Some impurities may have similar polarity to your compound, making separation by standard silica gel chromatography difficult. In such cases, consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different purification technique.
Q4: My compound is not eluting from the column.
A4: This typically indicates that the mobile phase is not polar enough to move the compound through the stationary phase.
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.
-
Check Compound Stability: It is possible that your compound is degrading on the silica gel. You can test for this by spotting a solution of your compound on a TLC plate and letting it sit for an extended period before eluting. If a new spot appears or the original spot diminishes, degradation may be occurring. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For removing solid impurities, recrystallization is often effective. For separating a mixture of compounds with different polarities, column chromatography is preferred.
Q2: What are some suitable solvents for the recrystallization of this compound?
Q3: What are the likely impurities in a synthesis of this compound?
A3: The impurities will depend on the synthetic route. If synthesized by chlorination of the corresponding dihydroxypyrimidine, common impurities could include:
-
Starting material: Unreacted 5,6-dihydroxypyrimidine-2,4-diol.
-
Monochloro-species: 5-Chloro- or 6-chloro-pyrimidine-2,4-diol.
-
Over-chlorinated byproducts.
-
Reagents from the chlorination step: For example, residual phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their breakdown products.
Q4: How can I monitor the purity of this compound?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For dichloropyrimidines, a common mobile phase for TLC is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The spots can be visualized under UV light. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[1]
Experimental Protocols
Detailed experimental protocols for the purification of dichloropyrimidines are often found within the synthesis procedures. While a specific protocol for this compound is not available, the following general procedures for related compounds can be adapted.
General Recrystallization Protocol:
-
Dissolution: In a flask, add the crude this compound and a small amount of a chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₄H₂Cl₂N₂O₂ | 192.98 |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 |
Data sourced from chemical databases. Specific experimental data for this compound is limited.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Synthesis of Dichloropyrimidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of dichloropyrimidine synthesis, with a focus on analogs of 5,6-Dichloropyrimidine-2,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for converting dihydroxypyrimidines to dichloropyrimidines?
A1: The most commonly employed chlorinating agents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1][2] Often, these reagents are used in the presence of additives such as dimethylformamide (DMF), pyridine, or other amines to facilitate the reaction.[1][3] The Vilsmeier-Haack-Arnold reagent, prepared from POCl₃ and DMF, is also an effective option for this transformation.[1][4]
Q2: My reaction with phosphorus oxychloride is sluggish or incomplete. What can I do?
A2: Incomplete reactions with POCl₃ can be due to several factors. Ensure your starting dihydroxypyrimidine is completely dry, as water can consume the reagent.[1] Increasing the reaction temperature or prolonging the reaction time can also drive the reaction to completion. The addition of a tertiary amine, such as N,N-dimethylcyclohexylamine or triethylamine, can improve yields and reaction rates.[5] In some cases, the use of phosphorus pentachloride (PCl₅) as an additive with POCl₃ can enhance reactivity.[5]
Q3: I am observing significant side product formation. What are the likely impurities?
A3: Side products can arise from incomplete chlorination, leading to the presence of mono-chlorinated intermediates. Over-chlorination or degradation of the pyrimidine ring can occur under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).[6] If the starting material has other functional groups, such as amino groups, these may also react with the chlorinating agent.
Q4: How can I purify the final dichloropyrimidine product?
A4: Purification strategies depend on the properties of the product. After quenching the reaction mixture, typically with ice water, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.[2][3] The crude product can then be purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and chloroform.[2][3] Column chromatography is another effective method for separating the desired product from impurities.
Q5: Are there any safety precautions I should take when working with chlorinating agents like POCl₃?
A5: Yes, phosphorus oxychloride and thionyl chloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents react violently with water, so all glassware must be thoroughly dried before use. Reactions should be quenched carefully by slowly adding the reaction mixture to ice or a cold, saturated sodium bicarbonate solution.
Troubleshooting Guide for Yield Improvement
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the starting material is dry.[1] - Increase reaction temperature and/or time. - Use a larger excess of the chlorinating agent. - Add a catalyst or additive like DMF or a tertiary amine.[1][3][5] |
| Product degradation | - Lower the reaction temperature. - Reduce the reaction time and monitor progress closely using TLC or HPLC. - Choose a milder chlorinating agent if possible. | |
| Poor work-up and extraction | - Ensure the pH is adjusted correctly during work-up to keep the product in the organic phase.[2] - Use a suitable extraction solvent in sufficient quantities. - Perform multiple extractions to maximize recovery. | |
| Low Purity | Presence of starting material | - See "Incomplete reaction" above. |
| Formation of mono-chlorinated intermediate | - Increase the stoichiometry of the chlorinating agent. - Prolong the reaction time or increase the temperature. | |
| Tar formation/dark coloration | - This indicates decomposition. Reduce the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to oxidation. | |
| Inconsistent Results | Reagent quality | - Use freshly distilled or high-purity chlorinating agents. - Ensure solvents are anhydrous. |
| Reaction scale | - When scaling up, ensure efficient stirring and heat transfer. - The rate of addition of reagents may need to be adjusted for larger scale reactions. |
Detailed Experimental Protocols
Protocol 1: General Chlorination of a Dihydroxypyrimidine using Phosphorus Oxychloride
This protocol is a generalized procedure based on common laboratory practices for the chlorination of dihydroxypyrimidines.
Materials:
-
Dihydroxypyrimidine starting material
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
If using a catalyst, add a catalytic amount of DMF (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of solid or a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination using Thionyl Chloride and a Co-reagent
This protocol is adapted from a method for the synthesis of 2,4-dichloropyrimidine.[2]
Materials:
-
2,4-Dihydroxypyrimidine (Uracil) or a substituted analog
-
Thionyl chloride (SOCl₂)
-
Bis(trichloromethyl) carbonate (BTC)
-
4-Dimethylaminopyridine (DMAP)
-
Ice water
-
Sodium carbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add the dihydroxypyrimidine (1 equivalent), DMAP (catalytic amount, e.g., 0.1 equivalents), and thionyl chloride (a sufficient amount to act as a solvent).
-
Slowly add a solution of BTC (2 equivalents) in thionyl chloride.
-
Heat the reaction mixture to 65-70°C and maintain under reflux conditions until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture and evaporate the excess thionyl chloride under reduced pressure.
-
Carefully add the residue to ice water.
-
Neutralize the mixture with a sodium carbonate solution to a pH of 8-9.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the dichloropyrimidine product.
Data Presentation
Table 1: Comparison of Chlorination Conditions for Pyrimidine Analogs
| Starting Material | Chlorinating Agent(s) | Additive(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxypyrimidine | SOCl₂, BTC | DMAP | 65-70 | - | 95 | [2] |
| Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃ | DMF | 120 | 3 | - | [3] |
| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Dimethylcyclohexylamine | 95-100 | 3 | - | [5] |
| 5-Substituted 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold Reagent | - | - | - | High | [1] |
Visualizations
Experimental Workflow for Dichloropyrimidine Synthesis
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Dichloropyrimidine-2,4-diol in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. As a di-halogenated pyrimidine derivative, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Photodegradation can also occur upon exposure to UV light.
Q2: In which solvents is this compound expected to be most stable?
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively documented. However, based on the chemistry of similar compounds like uracil and its halogenated derivatives, potential degradation pathways may include hydrolysis of the chloro groups and cleavage of the pyrimidine ring. The reductive pathway is a common catabolic route for pyrimidines.[1]
Q4: How can I monitor the stability of my this compound solution over time?
A4: The most common and reliable method for monitoring the stability of pyrimidine derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC).[2] This technique can separate the parent compound from its degradation products, allowing for quantification of its purity over time. An appropriate stability-indicating HPLC method should be developed and validated for this purpose.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
Symptom: A precipitate is observed after dissolving this compound in an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Verify the solubility of the compound in your specific buffer system. Consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer. |
| pH-Dependent Solubility | The pH of the buffer may be at a point where the compound is least soluble. Try adjusting the pH slightly to see if the precipitate redissolves. |
| Salt Effects | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds ("salting out"). If possible, try reducing the salt concentration. |
Issue 2: Loss of Compound Potency or Activity
Symptom: A previously prepared solution of this compound shows reduced biological or chemical activity in an assay.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | The compound may have degraded due to factors like pH, temperature, or light exposure. Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C in light-protected vials. |
| Hydrolysis | If working in aqueous buffers for extended periods, hydrolysis may have occurred. Analyze the solution by HPLC to check for the presence of degradation products. |
| Photodegradation | Exposure to ambient or UV light can cause degradation of pyrimidine-based compounds.[3][4] Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a developed and validated HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Suggested HPLC Method for Stability Testing
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan (typically around 260-280 nm for pyrimidines) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A potential degradation pathway for this compound.
References
Technical Support Center: Overcoming Poor Solubility of 5,6-Dichloropyrimidine-2,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 5,6-Dichloropyrimidine-2,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a poorly water-soluble organic compound. Its solubility is limited in aqueous solutions and many common organic solvents. This can present challenges in various experimental settings, including biological assays and formulation development.
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended starting solvents?
A2: For initial attempts at dissolution, it is recommended to start with a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents are often effective at dissolving poorly soluble compounds. However, it is crucial to consider the compatibility of these solvents with your specific experimental system, as they can be toxic to cells at higher concentrations.
Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?
A3: Yes, using a co-solvent is a common and effective strategy. After dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, you can slowly add this stock solution to your aqueous buffer while vortexing or stirring. This helps to maintain the compound in solution. It is important to determine the final concentration of the organic solvent that is tolerated by your assay.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound has acidic protons (from the diol group) and basic nitrogens in the pyrimidine ring. Adjusting the pH of the aqueous solution can either protonate or deprotonate these functional groups, which can in turn affect the compound's solubility. Experimenting with a range of pH values, both acidic and basic, is recommended to identify the optimal pH for dissolution.
Q5: Are there other methods to enhance the solubility of this compound?
A5: Several other techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of surfactants to form micelles that can encapsulate the compound, complexation with cyclodextrins, and the preparation of solid dispersions with hydrophilic carriers. The choice of method will depend on the specific requirements of your experiment and downstream applications.[1][2][3]
Troubleshooting Guide
This guide provides a structured approach to addressing common solubility issues with this compound.
Problem: The compound is not dissolving in my chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent power. | Try a stronger polar aprotic solvent like DMSO or DMF. |
| Low temperature. | Gently warm the solution while stirring. Be cautious to avoid degradation of the compound. |
| Compound is in a stable crystalline form. | Use sonication to provide energy to break the crystal lattice. |
Problem: The compound precipitates out of solution after adding to an aqueous buffer.
| Possible Cause | Suggested Solution |
| The final concentration of the organic co-solvent is too low. | Increase the percentage of the co-solvent in the final solution, ensuring it is compatible with your experimental system. |
| The pH of the buffer is not optimal for solubility. | Adjust the pH of the aqueous buffer to find a range where the compound remains soluble. |
| The compound has reached its saturation solubility. | Prepare a more dilute final solution. |
Solubility Data Summary
Quantitative solubility data for this compound is not extensively available in public literature. The following table provides a qualitative summary based on general chemical principles and data from structurally similar compounds. Researchers should perform their own solubility tests to determine precise values for their specific experimental conditions.
| Solvent | Qualitative Solubility | Notes |
| Water | Very Low | Solubility is expected to be poor at neutral pH. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A good starting solvent for creating stock solutions.[4] |
| Dimethylformamide (DMF) | Likely Soluble | Another strong polar aprotic solvent. |
| Ethanol | Slightly Soluble | May require heating or co-solvents for higher concentrations. A related compound, 5-Amino-4,6-dichloropyrimidine, is soluble in 95% ethanol at 50 mg/mL. |
| Methanol | Slightly Soluble | Similar to ethanol. A related compound, 2,5-Diamino-4,6-dichloropyrimidine, is slightly soluble in methanol.[4] |
| Acetone | Slightly to Moderately Soluble | May be effective for some applications. |
| Chloroform | Slightly Soluble | A non-polar organic solvent, may have limited utility for aqueous-based experiments. |
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Enhancement
Objective: To identify a suitable organic solvent for dissolving this compound.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone)
-
Vortex mixer
-
Sonicator
-
Small glass vials
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a small, measured volume of each test solvent (e.g., 100 µL) to a separate vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound is not fully dissolved, proceed to the next step.
-
Place the vials in a sonicator bath for 10-15 minutes.
-
Visually inspect for dissolution again.
-
If the compound is still not dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing and sonicating after each addition, until the compound fully dissolves.
-
Record the final volume of solvent required to dissolve the compound to estimate the solubility.
Protocol 2: pH Adjustment for Aqueous Solubility
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Stir plate and stir bars
-
pH meter
Procedure:
-
Prepare a series of aqueous buffers with different pH values.
-
Add an excess amount of this compound to each buffer in separate containers.
-
Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the incubation period, filter the suspensions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
Preventing decomposition of 5,6-Dichloropyrimidine-2,4-diol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5,6-Dichloropyrimidine-2,4-diol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including pH, temperature, presence of nucleophiles, exposure to light, and the choice of solvent. The diol tautomer is susceptible to both acidic and basic conditions, which can catalyze hydrolysis of the chloro substituents and potentially lead to ring opening. High temperatures can accelerate decomposition, while certain solvents can participate in or mediate degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways are not extensively documented in the literature, based on the chemistry of related halogenated pyrimidines and barbituric acid derivatives, the following are potential degradation routes:
-
Hydrolysis: The chloro groups at the 5 and 6 positions are susceptible to hydrolysis, especially under basic or strongly acidic conditions, to yield the corresponding hydroxy derivatives.
-
Ring Opening: The pyrimidine ring can undergo cleavage under harsh conditions, such as strong base and high temperatures, leading to the formation of smaller, acyclic molecules.[1]
-
Photodegradation: Exposure to UV light can induce the degradation of chlorinated heterocyclic compounds.[2]
Q3: How can I monitor the stability of this compound during my reaction?
A3: The stability of this compound can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a common method for tracking the disappearance of the starting material and the appearance of any degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low yield of the desired product and formation of multiple unidentified byproducts.
Possible Cause: Decomposition of the starting material due to harsh reaction conditions.
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible to minimize thermal decomposition. Consider running test reactions at different temperatures to find the optimal balance between reaction rate and stability.
-
pH Control: If the reaction is sensitive to pH, use a buffered system to maintain a stable pH. Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base.
-
Solvent Selection: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred to minimize the risk of solvolysis of the chloro groups. The polarity of the solvent can also influence reaction rates and stability.[3]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially degrading conditions. Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved.
Problem 2: Suspected hydrolysis of the chloro groups.
Possible Cause: Presence of water or nucleophilic species in the reaction mixture.
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Choice of Base: If a base is necessary, opt for a non-nucleophilic base (e.g., proton sponge, DBU) over nucleophilic ones (e.g., hydroxide salts).
-
Solvent: Use aprotic solvents that do not participate in hydrolysis reactions.
Problem 3: Reaction mixture changes color upon exposure to light.
Possible Cause: Photodegradation of the starting material or product.
Solutions:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent exposure to light.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to understand the stability of this compound. These should be adapted based on the specific reaction being investigated.
Protocol 1: General Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: UPLC-MS/MS Method for Analysis of this compound and its Degradation Products
This is a general method that should be optimized for your specific instrumentation and degradation products.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of potential degradation products.
Data Presentation
The following table summarizes the expected qualitative stability of this compound under various stress conditions, based on the general behavior of similar compounds. Actual stability should be confirmed experimentally.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl, 60 °C) | Low | Monohydroxy and dihydroxy derivatives, ring-opened products. |
| Basic (0.1 M NaOH, 60 °C) | Very Low | Monohydroxy and dihydroxy derivatives, ring-opened products, salts. |
| Oxidative (3% H₂O₂, RT) | Moderate to High | Oxidized pyrimidine ring derivatives. |
| Thermal (80 °C, solid) | Moderate | Potential for slow decomposition over time. |
| Thermal (80 °C, solution) | Low to Moderate | Dependent on the solvent; potential for solvolysis and other degradation. |
| Photolytic (UV/Vis light) | Low to Moderate | Various photoproducts resulting from dechlorination and ring reactions. |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Logical Relationship for Troubleshooting Low Reaction Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Synthesis of Dichloropyrimidines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of dichloropyrimidines. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction with phosphorus oxychloride (POCl₃) is turning black and forming a thick tar. What is causing this and how can I prevent it?
Answer: Tar formation is a common and challenging issue in chlorination reactions using POCl₃, especially at elevated temperatures. This is often due to the decomposition of the starting material or product, or side reactions involving the catalyst.
-
Cause 1: Excessive Temperature. The reaction between dihydroxypyrimidines (like uracil or barbituric acid) and POCl₃ is highly exothermic.[1] Uncontrolled temperature can lead to rapid polymerization and decomposition, resulting in tar. Most procedures recommend maintaining a controlled temperature, typically between 90-120°C.[2]
-
Cause 2: Catalyst Side Reactions. Tertiary amines like N,N-dimethylaniline or N,N-diethylaniline, often used as catalysts, can react with POCl₃, especially at higher temperatures, contributing to byproduct and tar formation.[3][4]
-
Cause 3: Impure Starting Materials. The purity of the starting dihydroxypyrimidine is crucial. Impurities can act as initiators for polymerization.
Troubleshooting Steps:
-
Strict Temperature Control: Use an oil bath or a temperature controller to maintain the reaction temperature within the optimal range (e.g., 95-110°C). Add reagents slowly to manage the exothermic reaction.
-
Optimize Catalyst/Base: Consider using a more hindered base, such as N,N-diisopropylethylamine (Hünig's base), which is less prone to side reactions.[5] Alternatively, using the hydrochloride salt of the amine can sometimes mitigate side reactions.[6]
-
Use a Co-solvent: While many procedures use a large excess of POCl₃ as both reagent and solvent, using an inert, high-boiling solvent like toluene or acetonitrile can improve temperature control and reduce the amount of POCl₃ needed, potentially minimizing side reactions.[7]
-
Ensure Purity of Reactants: Use high-purity starting materials and ensure they are completely dry, as water can react violently with POCl₃ and contribute to side reactions.
Issue 2: The yield of my desired dichloropyrimidine is consistently low. How can I improve it?
Answer: Low yields can stem from incomplete reaction, product degradation during workup, or mechanical losses during purification.
-
Cause 1: Insufficient Reaction Time or Temperature. The chlorination reaction requires sufficient time and heat to go to completion. Typical reflux times range from 3 to 5 hours.[8][9]
-
Cause 2: Product Hydrolysis. Dichloropyrimidines are susceptible to hydrolysis back to monochloro- or dihydroxy-pyrimidines, especially in aqueous or acidic conditions during workup.[10] The rate of hydrolysis generally increases with pH.[1][11]
-
Cause 3: Inefficient Quenching and Extraction. The process of quenching excess POCl₃ is critical. If not done carefully, localized heat can decompose the product. Subsequent extraction must be efficient to recover the product from the aqueous phase.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction is heated for an adequate duration. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Careful Workup: Quench the reaction mixture by slowly adding it to crushed ice or a cold aqueous solution of a mild base like sodium carbonate or sodium acetate, rather than adding water to the reaction mixture.[12][13] This "reverse quench" helps to control the exotherm.[12] Maintain a low temperature throughout the workup.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product.[8][9]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactants are anhydrous. The reaction of POCl₃ with water is highly exothermic and consumes the reagent.
Issue 3: My final product is contaminated with monochloropyrimidine. How can I improve the selectivity for the dichloro- product?
Answer: Formation of monochloropyrimidine is typically a result of incomplete chlorination.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent (POCl₃) is used. Molar ratios of POCl₃ to dihydroxypyrimidine are often in the range of 3:1 to 5:1 when POCl₃ is not used as the solvent.[6]
-
Reaction Time and Temperature: Increasing the reaction time or temperature (within the stable range) can help drive the reaction to completion, converting the monochloro- intermediate to the desired dichloro- product.
-
Addition of PCl₅: In some procedures, phosphorus pentachloride (PCl₅) is added towards the end of the reaction to ensure complete chlorination and convert phosphorus byproducts back into POCl₃.[5][6]
Issue 4: During subsequent nucleophilic substitution (e.g., amination), I get a mixture of 2- and 4-substituted isomers. How can I control the regioselectivity?
Answer: Controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines is a well-known challenge. The C4 position is generally more reactive than the C2 position towards nucleophilic attack.[14][15]
Troubleshooting Steps:
-
Temperature Control: The C4 position is kinetically favored. Running the reaction at lower temperatures often enhances selectivity for the C4-substituted product.
-
Choice of Nucleophile and Base: The nature of the incoming nucleophile and the base used can significantly influence the C4/C2 ratio. For example, in Pd-catalyzed aminations with aliphatic secondary amines, using LiHMDS as a base can lead to high C4 selectivity (>30:1).[14] Interestingly, tertiary amine nucleophiles can show excellent selectivity for the C2 position.[16]
-
Catalyst System: For cross-coupling reactions or certain aminations, the choice of catalyst and ligands is critical. Palladium-catalyzed reactions have been developed to achieve high regioselectivity that often surpasses traditional SNAr conditions.[14][17]
| Reaction Conditions | Substrate | Amine | C4/C2 Ratio | Reference |
| K₂CO₃, DMAc, 25°C | 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | 4:1 | [14] |
| Pd₂(dba)₃, Ligand, LiHMDS, THF, 25°C | 6-phenyl-2,4-dichloropyrimidine | Dibutylamine | >30:1 | [14] |
| K₂CO₃, DMAc, 25°C | 6-phenyl-2,4-dichloropyrimidine | Morpholine | 2:1 | [14] |
| Pd₂(dba)₃, Ligand, LiHMDS, THF, 25°C | 6-phenyl-2,4-dichloropyrimidine | Morpholine | >30:1 | [14] |
Table 1: Comparison of regioselectivity in the amination of 6-phenyl-2,4-dichloropyrimidine under SNAr vs. Pd-catalyzed conditions.[14]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil
This procedure is adapted from established methods.[8][9]
-
Setup: In a 500 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (100 g, 0.89 mol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 400 mL).
-
Reaction: Heat the mixture to reflux (approx. 110°C) with constant stirring for 3.5 to 4 hours. The solid should dissolve, and the solution will typically turn dark.
-
POCl₃ Removal: After the reaction is complete, allow the mixture to cool slightly. Remove the excess POCl₃ by distillation under reduced pressure (at approx. 50°C).
-
Quenching: Very slowly and carefully, pour the cooled, viscous residue onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 150 mL).
-
Washing: Combine the organic extracts and wash them with a dilute aqueous sodium carbonate solution until the washings are neutral, followed by a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude 2,4-dichloropyrimidine.
-
Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane. A yield of over 90% can be expected.[6]
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 9. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]
- 16. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of 5,6-Dichloropyrimidine-2,4-diol
Technical Support Center: Synthesis of Dichloropyrimidines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of dichloropyrimidines, with a focus on scaling up the production of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
A note on nomenclature: The user requested information on "5,6-Dichloropyrimidine-2,4-diol". Based on established chemical literature, it is likely the intended synthesis is the conversion of a dihydroxypyrimidine (a diol) to a dichloropyrimidine. This guide focuses on the widely practiced synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,6-dichloropyrimidine? The most prevalent method is the direct chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] This reaction converts the hydroxyl groups into chlorine atoms.
Q2: Why are catalysts like amines or phosphorus pentachloride (PCl₅) used in the reaction? Catalysts are used to facilitate the chlorination and improve yields.
-
Amines and Amine Hydrochlorides (e.g., triethylamine, N,N-dimethylcyclohexylamine): These are often added to the reaction mixture with phosphorus oxychloride.[1][2]
-
Phosphorus Pentachloride (PCl₅) : Adding PCl₅ to the POCl₃ mixture can also drive the reaction to completion.[2][3]
-
Vilsmeier-Haack Reagent : This reagent, formed from a chlorinating agent like POCl₃ and a catalyst like dimethylformamide (DMF), is also an effective method for converting dihydroxypyrimidines to their dichloro counterparts.[4][5]
Q3: What are the typical reaction conditions? Reaction conditions can vary, but generally involve heating the mixture of the dihydroxypyrimidine, POCl₃, and any catalyst. Temperatures can range from 50°C to 110°C, often at the reflux temperature of the solvent.[1][2] Reaction times typically span from a few hours to over 48 hours, depending on the scale and specific reagents used.[1][2]
Q4: What are the primary challenges when scaling up this synthesis? Scaling up from a few grams presents several difficulties. Key challenges include:
-
Poor Yields : Processes that work on a small scale may see significantly lower yields (<10%) when scaled up.[1]
-
Formation of Tarry Precipitates : Larger reaction volumes can lead to the formation of intractable tars, which complicates product isolation and purification.[1]
-
Exothermic Reactions : The addition of reagents can be highly exothermic and requires careful temperature control on a large scale.
-
Work-up and Purification : Handling large volumes of POCl₃ and phosphorus-containing byproducts can be hazardous and requires specialized procedures for quenching and disposal.[6]
Troubleshooting Guide
Problem: The yield of 4,6-dichloropyrimidine is very low or non-existent.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Verify that the reaction has gone to completion using an appropriate analytical method like TLC or HPLC. If the reaction is stalled, consider increasing the reaction time or temperature. Ensure that the molar ratio of the chlorinating agent to the dihydroxypyrimidine is sufficient; a common ratio is 2.0-12 moles of POCl₃ to 1 mole of 4,6-dihydroxypyrimidine.[7]
-
-
Possible Cause 2: Degradation of the Pyrimidine Ring.
-
Solution: The pyrimidine ring can degrade under harsh conditions. This was a noted problem in early attempts at this synthesis.[1] If you observe significant charring or tar formation, try running the reaction at a lower temperature for a longer duration. The use of additives like PCl₅ or an amine hydrochloride can sometimes allow for milder conditions.[1][2]
-
-
Possible Cause 3: Inefficient Product Isolation.
-
Solution: The work-up procedure is critical. After the reaction, excess POCl₃ is typically removed by distillation under reduced pressure.[2][7] The remaining mixture is then carefully quenched (e.g., with ice water) and extracted with an organic solvent like dichloroethane, toluene, or chloroform.[1][6][8] The pH of the aqueous layer during extraction is important; protonation of the pyrimidine ring at low pH can make extraction into the organic layer inefficient.[1]
-
Problem: A large amount of tarry, intractable material has formed in the reaction vessel.
-
Possible Cause: Reaction temperature was too high or heating was uneven.
-
Solution: This is a common issue during scale-up.[1] Ensure uniform heating and efficient stirring throughout the reaction. A gradual increase to the target temperature is recommended. Consider using a solvent to help moderate the temperature and improve solubility, though many procedures run in neat POCl₃.
-
Problem: Difficulty removing phosphorus-containing byproducts after the reaction.
-
Possible Cause: Inefficient distillation or quenching.
-
Solution: Distilling the excess POCl₃ is a crucial first step.[2] For the remaining residue, a method of purification involves extraction with an organic solvent, which separates the product from many phosphorus byproducts. The organic layer can then be washed, dried, and concentrated to yield the final product through crystallization.[6]
-
Experimental Protocols & Data
Protocol 1: General Synthesis of 4,6-Dichloropyrimidine
This protocol is a generalized procedure based on common methods.[2][8]
-
Reaction Setup : In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (POCl₃, ~3-5 molar equivalents).
-
Reagent Addition : While cooling, slowly add an amine catalyst, such as N,N-dimethylcyclohexylamine (1 molar equivalent).[2]
-
Substrate Addition : Gradually add 4,6-dihydroxypyrimidine (1 molar equivalent) to the mixture over a period of approximately 1 hour, maintaining temperature control.[8]
-
Heating : Heat the reaction mixture to 95-100°C and maintain for 3-6 hours.[2][9]
-
Optional Second Chlorination : For difficult substrates, after an initial heating period, the mixture can be cooled to 50-60°C and phosphorus pentachloride (PCl₅, 2 molar equivalents) can be added. The mixture is then held at this temperature for another 1-2 hours.[2]
-
Work-up :
-
Cool the reaction mixture.
-
Remove excess POCl₃ via vacuum distillation.[7]
-
Add an appropriate solvent (e.g., 1-chlorobutane or ethyl acetate) to the residue and heat to reflux for several minutes to dissolve the product.[2]
-
Filter the mixture at room temperature to remove the amine hydrochloride salt.[2]
-
Wash the collected salt with additional solvent.
-
-
Isolation : Combine the filtrates and remove the solvent by distillation. The crude 4,6-dichloropyrimidine can then be purified by vacuum distillation or recrystallization.[2]
Quantitative Data Summary
The following tables summarize various conditions and reported yields for the synthesis of dichloropyrimidines.
Table 1: Comparison of Chlorination Methods & Yields
| Starting Material | Chlorinating Agent(s) | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-dimethylcyclohexylamine, PCl₅ | 1-chlorobutane | 95-100 | 4 | ~94 (crude) | [2] |
| 4,6-Dihydroxypyrimidine | POCl₃ | 2-methyl-5-ethyl-pyridine | - | - | 1 | ~100 | [8] |
| 4,6-Dihydroxypyrimidine | POCl₃, PCl₅ | None | - | 50-110 | - | 93.5 | [7] |
| 2,5-Diamino-4,6-dihydroxypyrimidine | POCl₃ | Quaternary ammonium chloride, PCl₅ | Acetonitrile | Reflux | - | ~30 | [1] |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | None | - | 105 | 6 | 82.0 | [9] |
Visualizations
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for the synthesis of 4,6-dichloropyrimidine.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 7. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity of 5,6-Dichloropyrimidine-2,4-diol in comparison to other common dichloropyrimidine isomers, supported by experimental data and protocols.
The dichloropyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile building block for a vast array of functionalized molecules. The strategic placement of chlorine atoms on the pyrimidine ring dictates the molecule's reactivity, offering chemists precise control over synthetic outcomes. This guide provides a comparative analysis of the reactivity of this compound and other commercially significant dichloropyrimidines, such as 2,4- and 4,6-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
General Reactivity Trends in Dichloropyrimidines
The reactivity of chlorine atoms on the pyrimidine ring is highly dependent on their position relative to the ring's nitrogen atoms. The electron-withdrawing nature of the nitrogen atoms activates the chlorine atoms towards nucleophilic attack. For SNAr and many palladium-catalyzed reactions, the generally accepted order of reactivity for the chloro substituents is C4(6) > C2 >> C5.[1] This preferential reactivity at the 4 and 6 positions is attributed to the effective stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atom.
Substituents on the pyrimidine ring can further modulate this reactivity. Electron-donating groups tend to decrease the reactivity towards nucleophiles, while electron-withdrawing groups enhance it. For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C6 position can reverse the typical regioselectivity, making the C2 position more susceptible to nucleophilic attack.[1] Conversely, an electron-withdrawing group at the C5 position of 2,4-dichloropyrimidine enhances the reactivity at the C4 position for most nucleophiles, though with tertiary amines, a switch to C2 selectivity is observed.
Comparative Reactivity Data
The following tables summarize quantitative data from various studies on the reactivity of different dichloropyrimidines in SNAr and Suzuki coupling reactions. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Nucleophilic Aromatic Substitution (SNAr)
| Dichloropyrimidine Isomer | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Dioxane, 25°C, 1h | 4-Morpholino-2-chloropyrimidine | ~60-70 | Varies |
| 2,4-Dichloropyrimidine | Aniline | EtOH, reflux | 4-Anilino-2-chloropyrimidine | ~80 | Varies |
| 4,6-Dichloropyrimidine | Various Amines | Dioxane, Cs2CO3, reflux | N,N'-bis(6-chloropyrimidin-4-yl)diamines | Quantitative | [2] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | EtOH, NaOH, rt, 1h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60% (includes ethoxy substitution) | [3] |
| This compound (5,6-Dichlorouracil) | Hydrazine Hydrate | - | 6-Hydrazinyluracil derivative (via substitution of Cl at C6) | Not specified | [4] |
Note on this compound: Direct quantitative data for SNAr reactions on this compound (which exists predominantly as 5,6-dichlorouracil) is scarce in the literature. Its reactivity is expected to be significantly lower than that of 2,4- and 4,6-dichloropyrimidines in SNAr reactions. This is because the C5 and C6 positions are part of a vinyl chloride-like system and are not activated by the ring nitrogens in the same way as the C2, C4, and C6 positions. The electron-donating character of the uracil ring's oxo groups further deactivates the ring towards nucleophilic attack. Reactions often proceed at other functional groups or lead to fused ring systems.[2][4]
Suzuki Cross-Coupling
| Dichloropyrimidine Isomer | Boronic Acid | Catalyst/Base/Solvent | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4/K2CO3/Toluene, EtOH, H2O | 2-Chloro-4-phenylpyrimidine | 51 | [2] |
| 2,4-Dichloropyrimidine | (4-methoxyphenyl)boronic acid | Pd(PPh3)4/K2CO3/Dioxane, H2O (Microwave) | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 95 | [5] |
| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(OAc)2/PPh3/K3PO4 | 4,6-Diarylpyrimidines | Reasonable yields | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4/K3PO4/1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good yields | [7] |
| This compound (5,6-Dichlorouracil) | - | - | Limited data available | - | - |
Note on this compound: Similar to SNAr reactions, there is a lack of reported Suzuki coupling reactions directly involving the C-Cl bonds of 5,6-dichlorouracil. The reactivity of vinyl chlorides in Suzuki couplings is generally lower than that of aryl chlorides, and the electronic nature of the uracil ring may not be favorable for the oxidative addition step in the catalytic cycle.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination) of 4,6-Dichloropyrimidine
A mixture of 4,6-dichloropyrimidine (1 mmol), the desired diamine (0.5 mmol), and cesium carbonate (2.5 mmol) in dioxane (5 mL) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then partitioned between water and an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford the corresponding N,N′-bis(6-chloropyrimidin-4-yl) derivative.[2]
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
In a microwave vial, 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 mol%), and potassium carbonate (1.5 mmol) are combined. A degassed mixture of 1,4-dioxane and water (2:1, 6 mL) is added. The vial is sealed and subjected to microwave irradiation at 100 °C for 15-20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the C4-substituted pyrimidine.[5]
Visualizing Reaction Workflows and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for nucleophilic substitution and a relevant biological signaling pathway where pyrimidine derivatives play a crucial role.
Caption: Generalized workflow for the synthesis of substituted pyrimidines.
Many derivatives synthesized from dichloropyrimidines are potent kinase inhibitors, which are crucial in cancer therapy. They often act by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.
Conclusion
The reactivity of dichloropyrimidines is a nuanced subject, heavily influenced by the position of the chlorine atoms and the electronic nature of other substituents on the ring. While 2,4- and 4,6-dichloropyrimidines are highly reactive and synthetically versatile, with a general preference for substitution at the C4 and C6 positions, this compound presents a different reactivity profile. Its uracil-like structure renders the C5 and C6 chloro substituents less susceptible to standard nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Researchers aiming to functionalize this specific isomer may need to explore alternative synthetic strategies, such as derivatization of the uracil ring followed by cyclization reactions. This guide provides a foundational understanding for selecting the appropriate dichloropyrimidine isomer and reaction conditions to achieve the desired synthetic outcome in drug discovery and materials science endeavors.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of 5,6-Dichloropyrimidine-2,4-diol: A Comparative Guide to Synthetic Pathways
For researchers and professionals in drug development, the synthesis of key heterocyclic intermediates like 5,6-Dichloropyrimidine-2,4-diol is a critical step. This guide provides a comparative overview of the available synthetic routes to this important compound, presenting detailed experimental protocols and quantitative data to facilitate informed decisions in the laboratory.
Comparison of Synthetic Routes
Currently, the most prominently documented method for the synthesis of this compound involves a two-step process starting from barbituric acid. This pathway proceeds via the formation of 2,4,5,6-tetrachloropyrimidine, which is subsequently hydrolyzed to yield the target molecule. While other general methods for the chlorination of pyrimidine rings exist, specific and well-documented alternative routes for the direct synthesis of this compound are not widely reported in the scientific literature.
The primary route offers a reliable method with a good overall yield. Below is a summary of the key quantitative data for this synthesis.
| Parameter | Step 1: Chlorination of 5-Chlorobarbituric Acid | Step 2: Hydrolysis of 2,4,5,6-Tetrachloropyrimidine |
| Starting Material | 5-Chlorobarbituric Acid | 2,4,5,6-Tetrachloropyrimidine |
| Key Reagents | Phosphorus oxychloride, Diethylaniline | Sodium hydroxide solution, Hydrochloric acid |
| Reaction Time | Not specified | 2.5 hours |
| Yield | Not specified for this specific reaction | 82%[1] |
| Purity/Melting Point | Not applicable | 302-303 °C (with decomposition)[1] |
Experimental Protocols
Route 1: Two-Step Synthesis from Barbituric Acid
This synthesis proceeds in two distinct stages: the chlorination of a barbituric acid derivative to form a tetrachloropyrimidine intermediate, followed by selective hydrolysis.
Step 1: Synthesis of 2,4,5,6-Tetrachloropyrimidine
A common method for the synthesis of 2,4,5,6-tetrachloropyrimidine involves the reaction of 5-chlorobarbituric acid with phosphorus oxychloride in the presence of a tertiary amine like dimethylaniline or diethylaniline. This reaction is carried out at elevated temperatures.
Step 2: Synthesis of this compound via Hydrolysis
The following protocol details the hydrolysis of 2,4,5,6-tetrachloropyrimidine to yield this compound.[1]
Materials:
-
4,5,6-trichloro-2-trichloromethylpyrimidine (used as a precursor to 2,4,5,6-tetrachloropyrimidine in the cited procedure, which is then hydrolyzed in situ) (242 g)
-
Water (1200 ml)
-
50% Sodium hydroxide solution (600 ml)
-
Emulsifier solution (15 ml)
-
Hydrochloric acid
Procedure:
-
A mixture of water, 50% sodium hydroxide solution, and the emulsifier solution is warmed to 75-80 °C.
-
Molten 4,5,6-trichloro-2-trichloromethylpyrimidine is added to the warmed mixture over 1.5 hours. An exothermic reaction will cause the temperature to rise to approximately 95 °C.
-
The reaction mixture is maintained at 90-95 °C for an additional hour, resulting in a clear, amber-colored solution.
-
The solution is then cooled, and the pH is adjusted to 6 with hydrochloric acid.
-
The product crystallizes out of the solution and is collected by suction filtration.
-
The collected solid is washed with approximately 70 ml of water and then dried.
This procedure yields 119 g (82% of the theoretical yield) of 5,6-dichloro-2,4-dihydroxypyrimidine as a sand-colored crystalline substance with a melting point of 302-303 °C (with decomposition).[1]
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the described synthetic route.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Step-by-step experimental workflow for the hydrolysis of the tetrachloropyrimidine precursor.
References
Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel cytotoxic agents. This guide provides a comparative overview of the cytotoxic profiles of various 5,6-Dichloropyrimidine-2,4-diol derivatives, supported by experimental data to inform future research and development in oncology.
The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer properties. These compounds exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways. Understanding the structure-activity relationships and cytotoxic potencies of these derivatives is paramount for the rational design of next-generation cancer therapeutics.
Comparative Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented to facilitate a direct comparison of their anti-proliferative effects.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [1][2] |
| Compound 4 | HepG2 (Liver) | 1.13 | [1][2] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [1][2] | |
| Compound 11 | HepG2 (Liver) | 0.99 | [1][2] | |
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [3] |
| Compound 9k | HCT-116 (Colon) | 3.59 | [3] | |
| Compound 9k | PC-3 (Prostate) | 5.52 | [3] | |
| Compound 9k | MCF-7 (Breast) | 3.69 | [3] | |
| Compound 13f | A549 (Lung) | 1.98 | [3] | |
| Compound 13f | HCT-116 (Colon) | 2.78 | [3] | |
| Compound 13f | PC-3 (Prostate) | 4.27 | [3] | |
| Compound 13f | MCF-7 (Breast) | 4.01 | [3] | |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Various | Most active in NCI-60 screen | [4] |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast) | 0.013 | [5] |
| 2,4-Diaryl Pyrimidine | Compound 8l | H1975 (Lung) | 0.008 | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of the pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a specified period, typically 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of a typical MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Several pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[1][7] PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis. Inhibition of PIM-1 can lead to cell cycle arrest and the induction of programmed cell death.
Furthermore, some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) with specific mutations (L858R/T790M), which are common in non-small cell lung cancer.[6] By targeting these mutant forms of EGFR, these compounds can effectively block downstream signaling pathways that drive tumor growth.
The mechanism of action for some 2,4-diaminopyrimidine derivatives involves the induction of apoptosis, a form of programmed cell death.[3] This is often accompanied by a decrease in the mitochondrial membrane potential and cell cycle arrest at the G2/M phase, preventing cancer cells from completing cell division.[3]
Caption: PIM-1 kinase inhibition by pyrimidine derivatives leading to apoptosis.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaryl pyrimidine derivatives as selective EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking the Synthesis of 5,6-Dichloropyrimidine-2,4-diol: A Comparative Analysis of Synthetic Strategies
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals outlining a proposed synthetic route for 5,6-Dichloropyrimidine-2,4-diol and benchmarking it against established methods for the synthesis of its isomers, 2,4-dichloro- and 4,6-dichloropyrimidine. This report includes detailed experimental protocols, a comparative data table, and workflow diagrams to provide a clear and objective analysis of these synthetic pathways.
The targeted synthesis of specific dichlorinated pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug discovery, providing access to a diverse range of bioactive molecules. This guide presents a comparative analysis of a proposed synthetic pathway for this compound against the well-documented syntheses of its isomers, 2,4-Dichloropyrimidine and 4,6-Dichloropyrimidine. Due to the absence of a direct, established method for the 5,6-dichloro isomer, a plausible multi-step synthesis is proposed, leveraging insights from known halogenation reactions of the pyrimidine core.
Comparative Analysis of Dichloropyrimidine Synthesis
The following table summarizes the key quantitative data for the proposed synthesis of this compound and the established methods for its 2,4- and 4,6-dichloro isomers. This allows for a direct comparison of reagents, reaction conditions, and yields.
| Parameter | Proposed: this compound | Established: 2,4-Dichloropyrimidine | Established: 4,6-Dichloropyrimidine |
| Starting Material | Uracil | Uracil | 4,6-Dihydroxypyrimidine |
| Key Reagents | N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂) | Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)/BTC | Phosphorus Oxychloride (POCl₃) or Phosgene |
| Solvent | Acetic Acid, Dichloromethane | Neat POCl₃ or Dichloromethane | Neat POCl₃ or Chlorinated Solvents |
| Reaction Temperature | Room Temperature to Reflux | 65-130°C | Reflux (approx. 110°C) |
| Reaction Time | Several Hours (Multi-step) | ~45 min - 3.5 hours | 1 - 24 hours |
| Reported Yield | Hypothetical | 95%[1] | Up to 100% (crude)[2] |
| Key Challenges | Regioselectivity, potential for over-chlorination, lack of established precedent. | Harsh reagents, purification from phosphorus byproducts. | Harsh and toxic reagents (POCl₃, phosgene), wastewater treatment.[3] |
Experimental Protocols
Detailed methodologies for the proposed and established syntheses are provided below to facilitate reproducibility and further investigation.
Proposed Synthesis of this compound
This proposed multi-step synthesis is designed to control the regioselectivity of chlorination.
Step 1: Synthesis of 5-Chlorouracil
-
To a stirred suspension of uracil (1 equivalent) in glacial acetic acid, add N-chlorosuccinimide (NCS) (1.1 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-chlorouracil.
Step 2: Synthesis of 5,6-Dichlorouracil (this compound)
-
Suspend 5-chlorouracil (1 equivalent) in a suitable chlorinated solvent such as dichloromethane.
-
Add sulfuryl chloride (SO₂Cl₂) (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Established Synthesis of 2,4-Dichloropyrimidine[1][4]
-
In a round-bottom flask equipped with a reflux condenser, suspend uracil (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 3.5 hours.[4]
-
Alternatively, for a higher yield, a mixture of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) with a catalytic amount of dimethylaminopyridine (DMAP) in dichloromethane can be heated to 65-70°C.[1]
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the remaining residue onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., chloroform).[4]
-
Wash the combined organic extracts with a dilute sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2,4-dichloropyrimidine.
Established Synthesis of 4,6-Dichloropyrimidine[2][3]
-
Suspend 4,6-dihydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).[3]
-
Add a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) as a catalyst and acid scavenger.[5]
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Alternatively, 4,6-dihydroxypyrimidine can be treated with phosgene in the presence of a tertiary amine in a chlorinated solvent.[6]
-
After completion, distill off the excess POCl₃.
-
The crude product can be isolated by pouring the reaction mixture onto ice and extracting with an organic solvent.
-
Purification is typically achieved by distillation or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic comparisons.
Figure 1. Comparative workflow of dichloropyrimidine synthesis.
Figure 2. Decision pathway for dichloropyrimidine synthesis.
Conclusion
This comparative guide highlights that while established methods for 2,4- and 4,6-dichloropyrimidines offer high yields in a single step, they often rely on harsh and toxic reagents. The proposed synthesis for this compound, although hypothetical and likely to be lower-yielding due to its multi-step nature, employs milder chlorinating agents. This analysis provides a foundational framework for researchers to select the most appropriate synthetic strategy based on their specific needs, considering factors such as target molecule, available resources, and safety considerations. Further experimental validation of the proposed route is necessary to fully ascertain its viability and performance metrics.
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While the pyrimidine scaffold is a cornerstone in the design of potent enzyme inhibitors, off-target effects can lead to unforeseen toxicities or polypharmacological profiles. This guide provides a comparative analysis of the cross-reactivity of pyrimidine-based inhibitors, with a focus on data presentation, experimental methodologies, and the visualization of key biological pathways.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The resulting data, often presented as IC50 values or percentage of inhibition at a fixed concentration, allows for a direct comparison of the inhibitor's potency against its intended target versus a wide array of other kinases.
Below is a table summarizing the inhibitory activity of Rep-Inhibitor-1 against its primary target, CDK2, and a selection of off-target kinases. This data is representative of what would be generated in a comprehensive kinase profiling study.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2 (Primary Target) | 15 | 1 |
| CDK1 | 45 | 3 |
| CDK9 | 250 | 17 |
| GSK3β | 800 | 53 |
| ROCK1 | 1,500 | 100 |
| PKA | >10,000 | >667 |
| SRC | >10,000 | >667 |
This data is illustrative and based on typical selectivity profiles of 2,4-diaminopyrimidine-based CDK2 inhibitors.
Visualizing Cross-Reactivity
The following diagram illustrates the cross-reactivity profile of Rep-Inhibitor-1 . The central node represents the inhibitor, and the connecting arrows indicate its activity against various kinases, with the thickness of the arrow inversely proportional to the IC50 value (thicker arrow indicates higher potency).
Caption: Cross-reactivity profile of Rep-Inhibitor-1.
Signaling Pathway Context
CDK2 is a critical component of the cell cycle machinery. Its inhibition is intended to arrest cell proliferation, a key strategy in cancer therapy. The diagram below illustrates the G1/S phase transition of the cell cycle, highlighting the role of CDK2.
Caption: Simplified G1/S cell cycle transition pathway.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key experiments in kinase inhibitor profiling.
Kinase Profiling using In Vitro Enzymatic Assays (e.g., ADP-Glo™)
This method quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Workflow:
Caption: ADP-Glo™ kinase assay workflow.
Detailed Steps:
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate peptide, ATP, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test inhibitor or a vehicle control for a specified time.
-
Thermal Denaturation: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The comprehensive evaluation of an inhibitor's cross-reactivity is a critical step in drug discovery and development. By employing a combination of in vitro enzymatic assays and cellular target engagement studies, researchers can build a detailed selectivity profile. The clear presentation of this data in tables and visualizations, as demonstrated with the representative 2,4-diaminopyrimidine-based inhibitor, is essential for making informed decisions about the therapeutic potential and potential liabilities of a lead compound. While direct data for 5,6-Dichloropyrimidine-2,4-diol-based inhibitors remains elusive in public literature, the principles and methodologies outlined in this guide provide a robust framework for the assessment of any novel kinase inhibitor.
Safety Operating Guide
Proper Disposal of 5,6-Dichloropyrimidine-2,4-diol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development
This document provides a comprehensive guide to the proper disposal of 5,6-Dichloropyrimidine-2,4-diol, a halogenated pyrimidine derivative. The following procedures are based on established safety protocols for handling chlorinated organic compounds and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines before handling and disposing of chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][3][4]
Key Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1][3] | Minimizes inhalation of dust or vapors. |
In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4]
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealed waste container.[1][2][3]
-
The container should be made of a material compatible with chlorinated organic compounds.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Irritant").
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1][2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][5]
-
All disposal must be in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5,6-Dichloropyrimidine-2,4-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 5,6-Dichloropyrimidine-2,4-diol was found. The following guidance is based on the safety information for structurally similar dichloropyrimidine derivatives and represents a conservative approach to handling. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3][6]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 (US) or EN 166 (EU) | To protect against splashes, dust, and direct eye contact.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat with long sleeves | N/A | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Varies by region | Required when handling large quantities, if dust cannot be controlled, or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Designate a specific area for handling and clearly label it.
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Weighing and Transfer:
-
To minimize dust formation, handle the solid carefully.[2]
-
Use a spatula for transfers. Avoid pouring the powder directly.
-
If possible, weigh the compound directly into the reaction vessel or a tared, sealed container within the fume hood.
3. During the Experiment:
-
Keep the container of this compound tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[6]
4. Post-Experiment and Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]
-
Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash the lab coat separately from personal clothing.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused this compound and any reaction byproducts containing it as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and associated hazards.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.
-
Place these items in a designated, sealed waste bag or container within the fume hood.
-
-
Disposal Vendor:
-
All chemical waste must be disposed of through an approved and licensed waste disposal plant.[1] Follow your institution's specific procedures for chemical waste pickup and disposal.
-
Handling and Disposal Workflow
The following diagram illustrates the key stages of the operational and disposal plan for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
